molecular formula C17H19N5O5 B13399055 N-(3-Hydroxybenzyl)adenosine

N-(3-Hydroxybenzyl)adenosine

Cat. No.: B13399055
M. Wt: 373.4 g/mol
InChI Key: CMTVBCOBYCGDJR-UHFFFAOYSA-N
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Description

m-Topolin riboside is a natural product found in Solanum lycopersicum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)

InChI Key

CMTVBCOBYCGDJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Kinetic and Enzymatic Profiling: The Conversion of Meta-topolin Riboside to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Meta-topolin riboside (mTR) serves as a critical nucleoside transport form of the highly active aromatic cytokinin meta-topolin (mT) .[1] While widely recognized in plant tissue culture for mitigating hyperhydricity and shoot-tip necrosis, mTR's biochemical behavior parallels that of nucleoside prodrugs in pharmacology. Its efficacy relies on the metabolic cleavage of the N9-ribosyl moiety to release the bioactive free base.

This technical guide details the in vitro metabolic conversion of mTR to mT. It bridges plant physiology and pharmaceutical ADME (Absorption, Distribution, Metabolism, Excretion) profiling, providing a validated framework for quantifying enzymatic hydrolysis kinetics using Adenosine Nucleosidase and UHPLC-MS/MS detection.

Part 1: Mechanistic Foundations

The metabolic activation of mTR is governed by hydrolytic cleavage at the


-glycosidic bond. Unlike benzyladenine (BA), which often sequesters into stable, inactive N-glucosides (N7/N9), mTR is preferentially hydrolyzed to the active free base or converted to reversible O-glucosides.[2]
The Reaction Pathway

The primary biocatalyst for this conversion is Adenosine Nucleosidase (Adenosine Ribohydrolase, EC 3.2.2.7).[3] This enzyme recognizes the purine riboside structure, cleaving the bond between the N9 nitrogen of the purine ring and the C1' carbon of the ribose sugar.

Key Chemical Attributes:

  • Substrate: Meta-topolin riboside (

    
    , MW: 373.36  g/mol )
    
  • Enzyme: Adenosine Nucleosidase (Source: Triticum aestivum germ or recombinant analog)

  • Product: Meta-topolin (

    
    , MW: 241.25  g/mol ) + D-Ribose
    
  • Reaction Type: Hydrolytic Deribosylation

Pathway Visualization

The following diagram illustrates the enzymatic cleavage and the subsequent analytical workflow.

mTR_Conversion mTR Meta-topolin Riboside (mTR) (Inactive Transport Form) Complex Enzyme-Substrate Complex mTR->Complex Binding Enzyme Adenosine Nucleosidase (EC 3.2.2.7) Enzyme->Complex mT Meta-topolin (mT) (Active Free Base) Complex->mT Hydrolysis (N9-C1' Cleavage) Ribose D-Ribose (Byproduct) Complex->Ribose

Figure 1: Enzymatic hydrolysis pathway of meta-topolin riboside by Adenosine Nucleosidase.

Part 2: Analytical Framework (UHPLC-MS/MS)

Precise quantification requires separating the polar riboside from the less polar free base. A Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this assay.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: 5% B (0-1 min)

    
     60% B (1-6 min) 
    
    
    
    95% B (6.1-8 min).
Mass Spectrometry Parameters

The transition from mTR to mT involves the loss of the ribose moiety (132 Da).

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Type
mTR 374.2

242.13520Quantifier (Ribose loss)
mTR 374.2

136.13535Qualifier (Adenine core)
mT 242.1

136.14025Quantifier (Side chain loss)
mT 242.1

148.14022Qualifier
IS (Kinetin) 216.1

148.14020Internal Standard

Part 3: Experimental Protocol

This protocol describes a self-validating in vitro assay to determine the conversion rate (


) and half-life (

) of mTR.
Reagents and Preparation
  • Buffer: 50 mM Citrate-Phosphate Buffer, pH 5.0 (Optimal for plant nucleosidases) or pH 7.4 (PBS) for physiological simulation.

  • Enzyme Stock: Adenosine Nucleosidase (from Wheat Germ), diluted to 0.1 Units/mL in buffer.

  • Substrate Stock: 10 mM mTR in DMSO.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 1 µM Kinetin (Internal Standard).

Assay Workflow
  • Pre-incubation: Aliquot 190 µL of Enzyme Buffer into 1.5 mL microcentrifuge tubes. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of mTR stock (Final concentration: 500 µM). Vortex briefly.

  • Time Course: Incubate samples in a thermomixer.

  • Sampling: At defined intervals (

    
     min), remove 50 µL of the reaction mixture.
    
  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of Stop Solution. Vortex for 10 seconds to denature the enzyme.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein precipitates.

  • Analysis: Transfer supernatant to LC vials for UHPLC-MS/MS analysis.

Workflow Visualization

Workflow cluster_prep Preparation cluster_kinetic Kinetic Sampling cluster_analysis Quantification Step1 Buffer + Enzyme (37°C Equilibrate) Step2 Add mTR Substrate (Start Reaction) Step1->Step2 Step3 Incubate (0 - 120 min) Step2->Step3 Step4 Quench with Cold ACN + IS Step3->Step4 At time t Step5 Centrifuge (Remove Protein) Step4->Step5 Step6 UHPLC-MS/MS (MRM Mode) Step5->Step6

Figure 2: Step-by-step experimental workflow for mTR enzymatic conversion assay.

Part 4: Data Analysis & Interpretation[4]

Calculation of Conversion Efficiency

The conversion is monitored by the depletion of mTR and the concomitant appearance of mT.

  • Normalization: Calculate the Peak Area Ratio (PAR) for both mTR and mT against the Internal Standard (Kinetin).

    
    
    
  • Quantification: Convert PAR to concentration (

    
    ) using a standard calibration curve (range 0.1 – 100 µM).
    
  • Kinetic Modeling: Plot the concentration of mTR vs. time. Fit the data to a First-Order Decay model to determine the elimination rate constant (

    
    ):
    
    
    
    
  • Half-Life Calculation:

    
    
    
Interpreting the Ratio

A successful conversion is characterized by a molar mass balance where the sum of


 remains constant over time (assuming no further degradation by Cytokinin Oxidase/Dehydrogenase, CKX).
  • High Conversion Rate (

    
     min):  Indicates rapid bioavailability of the free base. Desirable for immediate effect but risks toxicity (supra-optimal levels).
    
  • Moderate Conversion Rate (

    
     min):  Suggests mTR acts as a "slow-release" depot, maintaining physiological levels of mT over a prolonged period. This profile is often preferred in micropropagation to prevent hyperhydricity.
    

References

  • Aremu, A. O., et al. (2012). Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC). Link

  • Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum.[4] Link

  • Chen, C. M., & Kristopeit, S. M. (1981). Metabolism of cytokinin: Deribosylation of cytokinin ribonucleoside by adenosine nucleosidase from wheat germ cells.[3] Plant Physiology.[5][6][7][8][9][10] Link

  • Tarkowski, P., et al. (2010). Analysis of cytokinins by LC-MS.[11] Methods in Molecular Biology. Link

  • Amoo, S. O., et al. (2014). Plant growth regulators: The "topolin" family.[9] In Plant Tissue Culture: Techniques and Experiments. Academic Press. Link

Sources

Technical Guide: Comparative Analysis of Aromatic (mTR) vs. Isoprenoid (Zeatin Riboside) Cytokinins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Paradox

In high-fidelity plant tissue culture and bioactive molecule development, the choice between meta-Topolin Riboside (mTR) and trans-Zeatin Riboside (tZR) represents a critical decision matrix between metabolic stability and receptor affinity .

While Zeatin Riboside (an isoprenoid cytokinin) is the "gold standard" for intrinsic biological activity due to high receptor affinity, its utility is often compromised by rapid enzymatic degradation via Cytokinin Oxidase/Dehydrogenase (CKX). Conversely, mTR (an aromatic cytokinin) exhibits a unique steric resilience to CKX. This allows mTR to maintain a sustained signal transduction threshold over long subculture cycles, effectively mitigating the "sawtooth" concentration profiles typical of Zeatin or Benzyladenine (BA) supplementation.

This guide dissects the physicochemical and biological divergences of these two molecules, providing actionable protocols for researchers aiming to overcome recalcitrance, hyperhydricity, or rooting inhibition in complex plant systems.

Part 1: Chemical & Enzymatic Kinetics

Structural Divergence

The functional core of both molecules is the N6-substituted adenine. However, the side chain dictates their enzymatic fate.

  • Zeatin Riboside (tZR): Possesses an isoprenoid side chain (hydroxylated isopentenyl group). This aliphatic unsaturation is the primary target for CKX, which cleaves the side chain, rendering the molecule inactive (forming adenine/adenosine).

  • meta-Topolin Riboside (mTR): Possesses an aromatic benzyl ring with a hydroxyl group at the meta position.[1] This aromaticity provides steric hindrance that significantly reduces the binding affinity of CKX enzymes, effectively shielding the molecule from rapid catabolism.

The CKX Degradation Factor

The following diagram illustrates the differential metabolic fate. In tZR, the amine bond is exposed to oxidative cleavage. In mTR, the aromatic ring stabilizes the N6-bond.

Cytokinin_Fate Input_ZR Zeatin Riboside (tZR) (Isoprenoid) CKX_Enzyme Cytokinin Oxidase (CKX) Input_ZR->CKX_Enzyme High Affinity Binding Input_mTR meta-Topolin Riboside (mTR) (Aromatic) Input_mTR->CKX_Enzyme Low/Null Affinity Storage O-Glucosylation (Reversible Storage Form) Input_mTR->Storage Metabolic Shunt (N9/O-gluc) Active_Signal Sustained Receptor Activation Input_mTR->Active_Signal Prolonged Half-life Degradation Irreversible Cleavage (Adenine + Side Chain Aldehyde) CKX_Enzyme->Degradation Rapid Turnover Storage->Active_Signal Slow Release (β-glucosidase)

Figure 1: Differential metabolic fates. tZR is susceptible to rapid irreversible cleavage by CKX, whereas mTR evades this pathway, favoring reversible storage forms (glucosylation) that act as a slow-release reservoir.

Part 2: Biological Efficacy & Phenotypic Outcomes

The practical implication of mTR's stability is not just "more growth," but qualitatively superior growth . High spikes of cytokinin (typical of tZR or BA pulsing) often trigger stress responses, including hyperhydricity (vitrification) and inhibition of root primordia. mTR’s "gentle" sustained release profile mimics an auxin-cytokinin balance more favorable for organogenesis.

Comparative Performance Matrix
FeatureZeatin Riboside (tZR)meta-Topolin Riboside (mTR)Practical Consequence
CKX Stability Low (Rapid degradation)High (Resistant)tZR requires frequent media changes; mTR persists.
Receptor Affinity Very High (HK3/HK4)ModeratetZR is more potent molar-for-molar initially; mTR is more effective cumulatively.
Rooting Impact Inhibitory at effective shoot-inducing levelsPermissive / SpontaneousmTR allows "One-Step" protocols (Shoot + Root in same media).
Hyperhydricity Moderate riskLow riskmTR is the rescue treatment for vitrified cultures.
Acclimatization Variable survivalHigh survivalmTR-treated plantlets develop functional stomata and cuticle faster.

Part 3: Experimental Protocol (Self-Validating System)

To empirically validate the mTR advantage in your specific cell line, do not simply swap equimolar concentrations. You must account for the stability difference.

Protocol: The "Split-Block" Stability Assay

Objective: Determine the optimal cytokinin regime for recalcitrant woody or medicinal species.

Reagents
  • Stock A (tZR): 1 mM trans-Zeatin Riboside in DMSO (store -20°C).

  • Stock B (mTR): 1 mM meta-Topolin Riboside in DMSO (store -20°C).

  • Basal Media: MS (Murashige & Skoog) + 3% Sucrose + 0.7% Agar (pH 5.8).

Workflow Steps
  • Explant Preparation: Harvest nodal segments (1.0 cm) from a uniform mother stock to minimize epigenetic variance.

  • Treatment Groups:

    • Control: Basal Media.[2]

    • Group Z (Pulse): tZR @ 5.0 µM.

    • Group M (Sustained): mTR @ 5.0 µM.

    • Group Z+ (Compensated): tZR @ 10.0 µM (To compensate for degradation).

  • Culture Conditions: 16h photoperiod, 24°C.

  • Data Collection (Day 45):

    • Multiplication Rate: Count usable shoots >0.5 cm.

    • Physiological State: Score hyperhydricity (0-5 scale).

    • Rooting Index: Count spontaneous roots without auxin transfer.

Validation Checkpoint (The "Why")
  • If Group Z shows necrosis: The high initial spike caused toxicity before degradation.

  • If Group M shows normal shoots + roots: The mTR evaded CKX, maintaining a concentration within the "organogenic window" (neither starving nor toxic) for the full 45 days.

Visualization of Experimental Logic

Workflow_Logic cluster_Treatments Cytokinin Treatments Start Explant Selection (Uniform Genotype) T_ZR tZR (5 µM) High Affinity / Low Stability Start->T_ZR T_mTR mTR (5 µM) Mod Affinity / High Stability Start->T_mTR Incubation Incubation (45 Days) No Subculture T_ZR->Incubation T_mTR->Incubation Outcome_ZR Outcome tZR: Rapid depletion -> Stalled growth OR Toxicity spike Incubation->Outcome_ZR CKX Degradation Outcome_mTR Outcome mTR: Sustained signal -> Steady proliferation + Spontaneous Rooting Incubation->Outcome_mTR Metabolic Resistance

Figure 2: Experimental logic flow. The assay is designed to expose the "stability gap" between the two molecules over a prolonged culture cycle.

Part 4: Metabolic Mechanisms & Toxicology

The Glucosylation Pathway

Unlike BA, which forms stable N7/N9-glucosides that can accumulate to toxic levels in the basal tissue (inhibiting rooting even after transfer to fresh media), mTR is primarily metabolized into O-glucosides .

  • Mechanism: The hydroxyl group on the benzyl ring accepts a glucose moiety.

  • Significance: This O-glucoside is a storage form . It is biologically inactive but can be rapidly hydrolyzed by β-glucosidases back into active mTR when endogenous levels drop. This creates a self-regulating "buffer" system within the plant tissue.

Toxicology in Drug Development

While primarily used in plant biotech, the anti-senescence properties of cytokinins are being explored in cosmeceuticals (anti-aging).

  • mTR Advantage: Studies suggest aromatic cytokinins have a more favorable cytotoxicity profile in human fibroblast assays compared to isoprenoid cytokinins, likely due to the absence of the reactive double bond found in Zeatin, reducing non-specific oxidative interactions.

References

  • Aremu, A. O., et al. "Topolins: A Guide to Their Use in Micropropagation." American Journal of Plant Sciences, 2012.

  • Werbrouck, S. P., et al. "Meta-topolin: an alternative to benzyladenine in tissue culture?" Physiologia Plantarum, 1996.

  • Bairu, M. W., et al. "Optimizing the micropropagation protocol for the endangered Aloe polyphylla: Can meta-topolin and its derivatives serve as replacement for benzyladenine and zeatin?" Plant Cell, Tissue and Organ Culture, 2007.

  • Kaminek, M., et al. "Distribution, biological activities and metabolism of aromatic cytokinins." Plant Growth Regulation, 1987.[3]

  • Mok, D. W., & Mok, M. C. "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology, 2001.

  • Gajdošová, S., et al. "Biologically active cytokinin nucleosides possess a different metabolic fate than their bases in Arabidopsis." Journal of Experimental Botany, 2011.

Sources

Methodological & Application

Application Notes and Protocols for N-(3-Hydroxybenzyl)adenosine in Woody Plant Shoot Regeneration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Cytokinins in Woody Plant Propagation

The in vitro propagation of woody plants is a cornerstone of modern forestry, horticulture, and conservation efforts. A critical step in this process is the induction of shoot regeneration, which is largely governed by a class of plant hormones known as cytokinins. While compounds like 6-benzylaminopurine (BAP) and thidiazuron (TDZ) are widely used, the search for novel cytokinins with enhanced activity, specificity, or efficiency continues. N-(3-Hydroxybenzyl)adenosine (3-OH-BA) represents a promising, yet largely unexplored, candidate in this arena. As an N6-substituted adenosine derivative, its chemical structure suggests potential cytokinin activity, making it a molecule of interest for overcoming recalcitrance in woody species that respond poorly to conventional cytokinins.

These application notes provide a comprehensive guide for researchers to systematically evaluate the efficacy of 3-OH-BA for shoot regeneration in woody plants. We will delve into its hypothesized mechanism of action, present a detailed protocol for dosage optimization, and provide the framework for a self-validating experimental design.

Hypothesized Mechanism of Action of N-(3-Hydroxybenzyl)adenosine

The biological activity of 3-OH-BA in plants is predicated on its structural similarity to known adenine-type cytokinins. Its proposed mechanism involves two key interactions: the canonical cytokinin signaling pathway and the adenosine salvage pathway.

Interaction with the Cytokinin Signaling Pathway

The primary mode of action for cytokinins is through a multi-step phosphorelay signaling cascade.[1][2] It is hypothesized that 3-OH-BA, due to its N6-benzyladenine core, can bind to cytokinin receptors, which are membrane-localized histidine kinases (AHKs).[3] This binding event initiates a phosphorylation cascade, transferring a phosphate group through histidine phosphotransfer proteins (AHPs) to nuclear response regulators (ARRs).[3][4] The activation of Type-B ARRs ultimately leads to the transcription of cytokinin-responsive genes, including those that promote cell division and shoot initiation.[5][6] The hydroxyl group on the benzyl ring may influence the binding affinity and specificity of 3-OH-BA for different AHK receptors, potentially leading to unique developmental outcomes compared to other cytokinins.[7]

cytokinin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP AHP Receptor->AHP Phosphotransfer ARRB Type-B ARR (Inactive) AHP->ARRB Phosphotransfer ARRB_P Type-B ARR (Active) ARRB->ARRB_P Phosphorylation Genes Cytokinin-Responsive Genes ARRB_P->Genes Activates Transcription ARRA Type-A ARR (Negative Regulator) Genes->ARRA Expression Shoot_Regeneration Cell Division & Shoot Regeneration Genes->Shoot_Regeneration Leads to ARRA->ARRB_P Inhibits 3_OH_BA N-(3-Hydroxybenzyl)adenosine (3-OH-BA) 3_OH_BA->Receptor Binding

Caption: Hypothesized Cytokinin Signaling Pathway for 3-OH-BA.

Role of Adenosine Kinase in 3-OH-BA Metabolism

As an adenosine derivative, 3-OH-BA is also a potential substrate for adenosine kinase (ADK), a key enzyme in the purine salvage pathway.[8][9] ADK catalyzes the phosphorylation of adenosine and its analogs, including cytokinin ribosides, to their corresponding monophosphates.[8][10] This phosphorylation can have two opposing effects: it could be a step towards activation, converting 3-OH-BA into a more active nucleotide form, or it could be a mechanism of inactivation, sequestering the compound into a non-signaling pool.[11] The rate of phosphorylation by ADK could therefore be a critical determinant of the effective intracellular concentration and overall activity of 3-OH-BA.[8][10]

Experimental Protocol: Dosage Optimization of 3-OH-BA for Shoot Regeneration

This protocol provides a framework for determining the optimal concentration of 3-OH-BA for inducing shoot regeneration from woody plant explants.

Preparation of Basal Medium and Stock Solutions
  • Basal Medium: A standard woody plant medium (WPM) or Murashige and Skoog (MS) medium is recommended as a starting point. The choice may depend on the specific plant species. Prepare the basal medium according to the manufacturer's instructions, typically containing macronutrients, micronutrients, vitamins, and a carbon source like sucrose (20-30 g/L).

  • Gelling Agent: Use a gelling agent such as agar (6-8 g/L) or gellan gum (2-4 g/L).

  • pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl before autoclaving.

  • Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • 3-OH-BA Stock Solution: Prepare a 1 mM stock solution of N-(3-Hydroxybenzyl)adenosine. Due to its purine structure, it may be necessary to dissolve it in a small amount of 1M NaOH before adding distilled water to the final volume. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Auxin Stock Solution: Prepare a 1 mM stock solution of an auxin such as α-naphthaleneacetic acid (NAA) or indole-3-acetic acid (IAA) for use in combination treatments. Filter-sterilize as above.

Experimental Design and Treatment Groups

To determine the optimal dosage, a concentration gradient of 3-OH-BA should be tested. It is also crucial to test 3-OH-BA in combination with a low level of auxin, as the auxin-to-cytokinin ratio is critical for morphogenesis.[5]

Treatment Group3-OH-BA (µM)NAA (µM)Rationale
1 (Control)00Basal medium response
2 (Auxin Control)00.5Effect of low auxin alone
30.50.5Low concentration of 3-OH-BA
41.00.5Intermediate concentration
55.00.5Intermediate-high concentration
610.00.5High concentration
720.00.5Very high concentration
8 (BAP Control)5.00.5Comparison with a standard cytokinin

This is a suggested starting range. The concentrations may need to be adjusted for highly sensitive or recalcitrant species.

Explant Preparation and Culture Initiation
  • Explant Source: Use explants from healthy, actively growing stock plants. Suitable explants for woody plants include nodal segments, shoot tips, or leaf sections.

  • Surface Sterilization:

    • Wash the explants under running tap water for 30 minutes.

    • Immerse in a 70% (v/v) ethanol solution for 30-60 seconds.

    • Transfer to a solution of 10-20% commercial bleach (containing sodium hypochlorite) with a few drops of Tween-20 for 10-20 minutes.

    • Rinse 3-4 times with sterile distilled water in a laminar flow hood.

  • Explant Inoculation:

    • Trim the sterilized explants to a uniform size.

    • Aseptically place one explant per culture vessel containing 25-30 mL of the prepared treatment medium.

    • Use at least 10-15 replicates per treatment group.

  • Incubation Conditions:

    • Incubate the cultures in a growth chamber at 25 ± 2°C.

    • Provide a 16-hour photoperiod with a light intensity of 30-50 µmol/m²/s from cool-white fluorescent lamps.

Data Collection and Analysis

Monitor the cultures weekly and collect data after 4-8 weeks:

  • Percentage of explants forming shoots: (Number of explants with shoots / Total number of explants) x 100

  • Mean number of shoots per explant: Total number of shoots / Number of responding explants

  • Mean shoot length (cm): Measure the length of the longest shoot on each explant.

  • Morphological observations: Note any callus formation, hyperhydricity, or abnormal shoot development.

Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

experimental_workflow Start Start Stock_Prep Prepare Basal Medium and Stock Solutions Start->Stock_Prep Treatment_Prep Prepare Treatment Media (3-OH-BA Gradient ± Auxin) Stock_Prep->Treatment_Prep Inoculation Inoculate Explants on Treatment Media Treatment_Prep->Inoculation Explant_Prep Select and Sterilize Woody Plant Explants Explant_Prep->Inoculation Incubation Incubate Cultures (25°C, 16h Photoperiod) Inoculation->Incubation Data_Collection Collect Data (4-8 weeks) Incubation->Data_Collection Analysis Analyze Results and Determine Optimal Dosage Data_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for 3-OH-BA Dosage Optimization.

Interpreting Results and Further Steps

The results from this initial screening will indicate whether 3-OH-BA has a stimulatory, inhibitory, or negligible effect on shoot regeneration for the tested woody plant species.

  • Stimulatory Effect: If a specific concentration of 3-OH-BA results in a significantly higher number of shoots compared to the controls, this concentration can be considered optimal for the initial stage of shoot induction.

  • Inhibitory or No Effect: If there is no significant improvement or a negative impact on shoot formation, it may be necessary to test a different range of concentrations, different types of auxins, or different explant types.

  • Subsequent Culture: Shoots regenerated on a high-cytokinin medium may require transfer to a medium with a lower cytokinin concentration or a cytokinin-free medium for elongation and subsequent rooting.

Conclusion

N-(3-Hydroxybenzyl)adenosine is a compound with significant potential for advancing the field of woody plant micropropagation. Its structural similarity to known cytokinins provides a strong rationale for its investigation. The protocols and conceptual framework provided here offer a robust starting point for researchers to systematically evaluate 3-OH-BA, optimize its dosage, and potentially unlock new efficiencies in the regeneration of recalcitrant woody species. This methodical approach ensures scientific rigor and contributes to the development of novel and effective plant tissue culture technologies.

References

  • Hurny, A., & Benková, E. (2017). Methodological advances in auxin and cytokinin biology. Journal of Experimental Botany, 68(18), 5087–5098. [Link]

  • Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487–10492. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.
  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology, 52(1), 89–118.
  • Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual review of plant biology, 63, 353–380.
  • Kopečný, D., Vigouroux, A., Bělíček, J., Kopečná, M., Končitíková, R., Friedecká, J., ... & Moréra, S. (2025). A monomer–dimer switch modulates the activity of plant adenosine kinase. Journal of Experimental Botany. [Link]

  • Schoor, S., & Moffatt, B. A. (2004). Applying high throughput techniques in the study of adenosine kinase in plant metabolism and development. Frontiers in bioscience: a journal and virtual library, 9, 1771–1781. [Link]

  • Iltzsch, M. H., Furusawa, K., & Koya, K. (1995). N6-(p-methoxybenzoyl)adenosine and 7-iodo-7-deazaadenosine: potent inhibitors of adenosine kinase from Toxoplasma gondii.
  • Nisler, J., Zatloukal, M., Popa, I., Doležal, K., & Spíchal, L. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 21(18), 6825. [Link]

  • Hill, K., & Kieber, J. J. (2013). Enhancing plant regeneration in tissue culture: a molecular approach through manipulation of cytokinin sensitivity. Plant signaling & behavior, 8(4), e23701. [Link]

  • Chen, C. M., & Melitz, D. K. (1979). Cytokinin structure-activity relationships and the metabolism of N6-(Δ2-isopentenyl)adenosine-8-14C in Phaseolus callus tissues. FEBS letters, 107(1), 15–20. [Link]

  • Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology, 11, 118–130.
  • von Schwartzenberg, K., Ndiaye, S., & Laloue, M. (1994). Cytokinin metabolism: the role of adenosine kinase in the conversion of N6-isopentenyladenosine to its nucleotide forms in tobacco cells. Plant physiology, 105(1), 227–234.
  • Moffatt, B. A., & Somerville, C. (1988). Positive selection for male-sterile mutants of Arabidopsis lacking adenine phosphoribosyltransferase activity. Plant Physiology, 86(4), 1150–1154.
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Application Notes and Protocols for the Exploratory Use of N-(3-Hydroxybenzyl)adenosine in Orchid Tissue Culture Micropropagation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel plant growth regulators and micropropagation techniques.

Introduction: A Novel Compound for a Delicate Process

Orchid micropropagation is a cornerstone of the horticulture industry and conservation efforts, enabling the large-scale, clonal production of these prized plants.[1] Success hinges on the precise manipulation of plant growth regulators, primarily auxins and cytokinins, to guide tissues through stages of proliferation and differentiation.[2] Cytokinins, such as N6-benzyladenosine (BA), are particularly crucial for inducing shoot formation and multiplication.[3] However, challenges persist, including oxidative stress and the exudation of phenolic compounds from explants, which can lead to tissue browning and necrosis, thereby hindering or preventing successful culture establishment.[4]

This document introduces N-(3-Hydroxybenzyl)adenosine (3-HOBA), a synthetic adenosine derivative, as a novel candidate for advancing orchid micropropagation. Structurally, 3-HOBA is an analog of the widely used cytokinin N6-benzyladenine (BA), featuring an adenosine core responsible for cytokinin activity, but with a key modification: a hydroxyl group on the meta-position of the benzyl ring.[5][6] This phenolic moiety suggests a dual-function potential. We hypothesize that 3-HOBA may not only function as a cytokinin to promote cell division and shoot proliferation but also confer protective benefits by mitigating oxidative stress, a common cause of tissue damage in vitro.[7][8] Phenolic compounds are known to act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) that accumulate during the stress of explant excision and culture initiation.[9][10]

These application notes provide a comprehensive framework for the systematic evaluation of 3-HOBA in orchid tissue culture. The protocols are designed as a research-centric guide to determine the efficacy and optimal concentration of 3-HOBA for enhancing micropropagation efficiency, potentially leading to higher proliferation rates, improved culture health, and reduced losses due to phenolic browning.

The Hypothesized Mechanism of Action of 3-HOBA

We propose a dual-role mechanism for N-(3-Hydroxybenzyl)adenosine in plant tissue culture, leveraging both its cytokinin-like structure and its phenolic nature.

  • Cytokinin Activity: The N6-substituted adenosine structure is the foundation of many synthetic cytokinins.[5] We postulate that 3-HOBA interacts with the plant's cytokinin signaling pathway. This pathway is typically initiated when the cytokinin molecule binds to a histidine kinase receptor in the cell's endoplasmic reticulum membrane.[11] This binding event triggers a multi-step phosphorelay, a signaling cascade that ultimately activates specific transcription factors (Type-B Response Regulators) in the nucleus.[12] These transcription factors then regulate the expression of genes involved in cell division and shoot morphogenesis, driving the proliferation of new shoots from orchid explants.[7][13]

  • Antioxidant and Stress-Mitigating Activity: The 3-hydroxybenzyl group imparts phenolic character to the molecule. Wounding of explants during preparation for tissue culture inevitably induces oxidative stress through the production of ROS.[14] These ROS can damage cellular components and lead to the oxidation of endogenous phenolic compounds, causing the characteristic and detrimental browning of the tissue and surrounding medium.[4] We hypothesize that the phenolic moiety of 3-HOBA can act as an antioxidant, directly scavenging ROS or modulating the plant's own antioxidant enzyme systems.[8][9] This could reduce oxidative damage and inhibit the polymerization of oxidized phenols, thereby preventing browning and improving the viability and regenerative capacity of the explants.[10][15]

The following diagram illustrates this proposed dual-action pathway.

G cluster_0 Cell Membrane & Cytoplasm cluster_1 Cytokinin Signaling Pathway cluster_2 Stress Mitigation Pathway cluster_3 Nucleus HOBA N-(3-Hydroxybenzyl)adenosine (3-HOBA) Receptor Histidine Kinase Receptor HOBA->Receptor Binds ROS Reactive Oxygen Species (ROS) HOBA->ROS Scavenges Phosphorelay His-Asp Phosphorelay Receptor->Phosphorelay Autophosphorylation & Signal Transfer TF_Activation Response Regulator (ARR) Activation Phosphorelay->TF_Activation Nuclear Translocation Gene_Expression Regulation of Cell Cycle Genes TF_Activation->Gene_Expression Explant_Stress Explant Wounding & Culture Stress Explant_Stress->ROS Browning Phenolic Oxidation & Tissue Browning ROS->Browning Outcome2 Reduced Culture Viability ROS->Outcome2 Cell_Division Cell Division & Shoot Proliferation Gene_Expression->Cell_Division Outcome1 Enhanced Micropropagation

Caption: Hypothesized dual-action mechanism of 3-HOBA in orchid micropropagation.

Experimental Design and Protocols

To validate the efficacy of 3-HOBA, a systematic approach is required. The following protocols are designed to test its effects on different stages of orchid micropropagation, from seed germination to shoot multiplication, using a common orchid genus like Phalaenopsis as a model.

General Materials and Reagents
  • Plant Material: Mature, undehisced orchid capsules (e.g., Phalaenopsis amabilis) or in vitro-grown protocorms/plantlets.

  • Basal Media: Murashige and Skoog (MS) medium, including vitamins, is a robust starting point.[16] Half-strength MS (½ MS) is also commonly used and should be tested.[17]

  • Gelling Agent: Agar (0.7-0.8% w/v) or Gellan Gum (0.2-0.3% w/v).

  • Carbon Source: Sucrose (20-30 g/L).

  • Plant Growth Regulators:

    • N-(3-Hydroxybenzyl)adenosine (3-HOBA)

    • N6-benzyladenine (BA) (as a positive control)

    • α-Naphthaleneacetic acid (NAA) (for use in combination treatments)

  • Antioxidants (for controlling phenolic exudation):

    • Activated Charcoal (AC)

    • Ascorbic Acid

    • Citric Acid

  • Sterilization: Autoclave, 70% (v/v) ethanol, sterile distilled water, commercial bleach solution (e.g., 10% solution containing ~0.5% sodium hypochlorite).

  • Labware: Sterile petri dishes, scalpels, forceps, culture vessels (jars, flasks), pH meter, analytical balance, magnetic stirrer.

Protocol 1: Asymbiotic Seed Germination and Protocorm Formation

This protocol aims to determine the effect of 3-HOBA on the initial stages of orchid development.

Workflow:

G start Start: Select Mature Orchid Capsule sterilize Surface Sterilization of Capsule start->sterilize extract Aseptically Extract Seeds sterilize->extract sow Sow Seeds on Treatment Media extract->sow prepare_media Prepare Basal Media (e.g., ½ MS + 2% Sucrose) + Experimental Treatments prepare_media->sow incubate Incubate in Dark (1-2 weeks) then 16/8h light/dark cycle at 23±2°C sow->incubate observe Weekly Observation for: - Time to Germination - Protocorm Development Stages - Contamination/Browning incubate->observe data Data Collection (8-12 weeks): - Germination Percentage - Protocorm Diameter/Color - Developmental Score observe->data end End: Analyze Results data->end

Caption: Workflow for evaluating 3-HOBA on orchid seed germination.

Step-by-Step Methodology:

  • Capsule Sterilization:

    • Wash a mature, green capsule with soap and water.

    • In a laminar flow hood, immerse the capsule in 70% ethanol for 1-2 minutes.[18]

    • Transfer to a 10% commercial bleach solution (approx. 0.5% NaOCl) with a drop of Tween-20 for 15-20 minutes.[18]

    • Rinse 3-4 times with sterile distilled water.

  • Media Preparation:

    • Prepare ½ strength MS basal medium with 20 g/L sucrose and adjust the pH to 5.6-5.8 before adding the gelling agent.[19][20]

    • Divide the basal medium into aliquots for different treatments.

    • Prepare stock solutions of 3-HOBA and BA (e.g., 1 mg/mL in 1N NaOH, then dilute with water). Filter-sterilize the stock solutions.

    • Add the plant growth regulators to the autoclaved and cooled (50-60°C) media to the final desired concentrations.

  • Experimental Treatments (Suggested):

    • See Table 1 for a recommended concentration range to test. The goal is to compare 3-HOBA against a control and a standard cytokinin (BA).

    Table 1: Suggested Treatments for Seed Germination

    Treatment ID Basal Medium 3-HOBA (mg/L) BA (mg/L) Purpose
    C1 ½ MS 0 0 Negative Control
    BA1 ½ MS 0 0.5 Positive Control (Low)
    BA2 ½ MS 0 1.0 Positive Control (High)
    H1 ½ MS 0.5 0 Test 3-HOBA (Low)
    H2 ½ MS 1.0 0 Test 3-HOBA (Medium)

    | H3 | ½ MS | 2.0 | 0 | Test 3-HOBA (High) |

  • Seed Sowing and Incubation:

    • Aseptically split the sterilized capsule and scrape the seeds onto the surface of the prepared media in petri dishes or culture jars.

    • Seal the vessels and incubate initially in the dark for 1-2 weeks to mimic natural conditions, then move to a 16-hour light/8-hour dark photoperiod at 23 ± 2°C.[19]

  • Data Collection:

    • Record the time to initial protocorm formation.

    • After 12 weeks, calculate the germination percentage.

    • Measure protocorm size and note morphological characteristics (e.g., color, presence of rhizoids).

Protocol 2: Shoot Multiplication from Protocorm-Like Bodies (PLBs)

This protocol assesses the efficacy of 3-HOBA for the vegetative multiplication phase, which is critical for mass propagation.

Step-by-Step Methodology:

  • Explant Source: Use well-developed protocorms or protocorm-like bodies (PLBs) generated from the seed germination stage or from an established in vitro culture.

  • Explant Preparation: Aseptically section the protocorms or PLBs into halves or quarters to increase the surface area for shoot induction.

  • Media Preparation:

    • Prepare full-strength MS medium with 30 g/L sucrose, as this stage requires more nutrients.[16] Optionally, add 15% (v/v) coconut water or 50 g/L banana homogenate as organic supplements.[21]

    • Adjust pH to 5.8 before autoclaving.

    • Prepare and add filter-sterilized stock solutions of 3-HOBA, BA, and NAA to the cooled medium according to the experimental design.

  • Experimental Treatments (Suggested):

    • This stage often benefits from a combination of a cytokinin and a low level of auxin.[17] The experimental design should test 3-HOBA alone and in combination with NAA, and compare it to standard BA+NAA combinations.

    Table 2: Suggested Treatments for Shoot Multiplication

    Treatment ID Basal Medium 3-HOBA (mg/L) BA (mg/L) NAA (mg/L) Purpose
    C2 MS 0 0 0 Negative Control
    BN1 MS 0 1.0 0.1 Positive Control
    BN2 MS 0 2.0 0.1 Positive Control
    H4 MS 1.0 0 0 Test 3-HOBA alone
    H5 MS 2.0 0 0 Test 3-HOBA alone
    HN1 MS 1.0 0 0.1 Test 3-HOBA + Auxin

    | HN2 | MS | 2.0 | 0 | 0.1 | Test 3-HOBA + Auxin |

  • Culture and Incubation:

    • Place 4-5 explant sections in each culture vessel.

    • Incubate at 23 ± 2°C under a 16-hour light/8-hour dark photoperiod.

    • Subculture to fresh medium of the same composition every 4-6 weeks.

  • Data Collection:

    • After 8 and 16 weeks, record the following parameters:

      • Multiplication Rate: Average number of new shoots or PLBs per explant.

      • Shoot Length: Average length of the longest shoot per explant.

      • Culture Health Score: A qualitative score (e.g., 1-5) based on color (greenness), vigor, and the degree of tissue browning/necrosis.

Protocol 3: Evaluation of Antioxidant Properties

To specifically test the hypothesis that 3-HOBA reduces phenolic browning, a direct comparison should be made on a plant species known for this issue.

Step-by-Step Methodology:

  • Explant and Media: Use explants from a woody plant or an orchid species prone to browning. Prepare MS medium as in Protocol 2.

  • Experimental Treatments (Suggested):

    • Compare the best performing 3-HOBA concentration from Protocol 2 with standard anti-browning agents.

    Table 3: Suggested Treatments for Evaluating Anti-Browning Effect

    Treatment ID Basal Medium Additive 1 Concentration (mg/L) Additive 2 Concentration (mg/L)
    C3 MS BA 1.0 --- ---
    AC MS BA 1.0 Activated Charcoal 2000
    AA MS BA 1.0 Ascorbic Acid 100

    | H_Test | MS | 3-HOBA | 2.0 (or optimal) | --- | --- |

  • Culture and Data Collection:

    • Culture the explants as described in Protocol 2.

    • After 1-2 weeks, visually assess and score the degree of browning in the medium and at the base of the explant. A photographic record is highly recommended for comparison. Methods to quantify phenolic exudation, such as spectrophotometric analysis of the medium, can also be employed for more rigorous data.

Expected Outcomes and Troubleshooting

  • Optimal Cytokinin Activity: It is anticipated that a specific concentration range of 3-HOBA will promote shoot proliferation, similar to or potentially exceeding that of BA.[22] Excessive concentrations may lead to abnormal growth or vitrification, a common issue with high cytokinin levels.[3]

  • Reduced Browning: In cultures treated with 3-HOBA, a noticeable reduction in the browning of the medium and explant tissue is expected compared to the BA-only controls.[15] This would support the hypothesis of its antioxidant activity.

  • Synergistic Effects: The combination of 3-HOBA with a low concentration of NAA may yield the highest multiplication rates, as is common with cytokinin-auxin interactions.[17]

Troubleshooting:

  • Contamination: Re-evaluate and tighten aseptic techniques. Ensure proper sterilization of media, tools, and explants.

  • Severe Browning: If browning is severe even with 3-HOBA, consider pre-treating explants in an antioxidant solution (e.g., 100 mg/L ascorbic acid + 150 mg/L citric acid) before culturing, or add activated charcoal (0.2 g/L) to the medium.[15][23]

  • Lack of Response: If explants do not respond, consider the explant source (younger tissues are generally more responsive), the basal medium formulation (some orchids prefer VW or KC media), or a wider range of 3-HOBA concentrations.[20][21]

  • Vitrification (Hyperhydricity): This appears as glassy, water-soaked tissues and is often caused by high cytokinin levels or high humidity in the culture vessel. Reduce the concentration of 3-HOBA or BA and ensure adequate gas exchange in the culture vessels.

Conclusion

N-(3-Hydroxybenzyl)adenosine presents an exciting new avenue for research in orchid micropropagation. Its unique structure suggests a dual functionality that could simultaneously address the need for potent shoot proliferation and the persistent problem of oxidative stress. The protocols outlined in this document provide a robust framework for researchers to systematically investigate these potential benefits. By carefully comparing 3-HOBA to established standards and meticulously documenting culture responses, the scientific community can collectively determine the value of this novel compound in advancing the art and science of plant tissue culture.

References

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Application Notes and Protocols: Establishing a Dose-Response Curve for N-(3-Hydroxybenzyl)adenosine in Tobacco Callus Induction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in plant biology and agriculture.

Introduction: The Rationale for Investigating N-(3-Hydroxybenzyl)adenosine in Plant Tissue Culture

The manipulation of plant cell growth and differentiation is fundamental to plant biotechnology, with applications ranging from rapid propagation of elite cultivars to the production of valuable secondary metabolites. This process is largely governed by the interplay of plant hormones, principally auxins and cytokinins. While a canonical set of these hormones is widely used, the exploration of novel synthetic compounds offers the potential for enhanced efficiency, novel developmental responses, and a deeper understanding of the underlying signaling pathways.

N-(3-Hydroxybenzyl)adenosine is an adenosine analog. Adenosine and its derivatives are crucial molecules in all living organisms, participating in a myriad of cellular processes including energy transfer and signal transduction.[1] In plants, there is growing evidence for the role of extracellular nucleotides like ATP and adenosine in signaling pathways that modulate growth, development, and stress responses.[2][3] Given that N-(3-Hydroxybenzyl)adenosine shares structural similarities with N6-benzyladenosine, a well-known synthetic cytokinin, it is hypothesized that it may exhibit cytokinin-like activity, influencing cell division and differentiation in plant tissues.[4] Cytokinins, in balance with auxins, are known to promote callus formation, an undifferentiated mass of cells that can be guided to regenerate into whole plants.[5]

This document provides a comprehensive guide to establishing a robust dose-response curve for N-(3-Hydroxybenzyl)adenosine in the induction of callus from tobacco (Nicotiana tabacum) leaf explants. Tobacco is an excellent model system for such studies due to its high amenability to tissue culture and well-established protocols.[6][7] The described methodologies are designed to be self-validating and provide a framework for assessing the morphogenetic potential of this novel compound.

Section 1: Foundational Concepts and Experimental Design

The Dose-Response Relationship in Callus Induction

The response of plant tissues to growth regulators is typically dose-dependent. At very low concentrations, a compound may have no observable effect, while at very high concentrations, it can become inhibitory or toxic.[8] A dose-response curve is a graphical representation of the relationship between the concentration of a substance and the magnitude of the biological response.[9] Establishing this curve is critical for determining the optimal concentration of N-(3-Hydroxybenzyl)adenosine for efficient callus induction.

Experimental Rationale: Why a Dose-Response Curve is Essential

A systematic dose-response analysis allows for the determination of key parameters such as:

  • Minimal Effective Concentration: The lowest concentration that elicits a discernible callus induction response.

  • Optimal Concentration Range: The range of concentrations that produces the maximal callus induction and healthy callus morphology.

  • Inhibitory/Toxic Concentration: The concentration at which the compound begins to suppress callus growth or cause tissue death.

This information is invaluable for the efficient application of N-(3-Hydroxybenzyl)adenosine in future experiments and for comparing its efficacy to existing cytokinins.

Section 2: Detailed Protocols

Preparation of Stock Solutions and Media

Rationale: Aseptic technique is paramount in plant tissue culture to prevent microbial contamination. Stock solutions allow for the accurate and convenient preparation of culture media with various concentrations of heat-labile substances like plant growth regulators.

Materials:

  • N-(3-Hydroxybenzyl)adenosine

  • 1N NaOH

  • Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue)

  • Murashige and Skoog (MS) basal medium with vitamins

  • α-naphthaleneacetic acid (NAA)

  • Sucrose

  • Phytagel or agar

  • Autoclave

  • Sterile petri dishes (90 x 15 mm)

  • Sterile graduated cylinders and flasks

  • pH meter

Protocol:

  • N-(3-Hydroxybenzyl)adenosine Stock Solution (1 mM):

    • Accurately weigh out the required amount of N-(3-Hydroxybenzyl)adenosine.

    • Dissolve in a minimal amount of 1N NaOH. Adenosine and its derivatives are often sparingly soluble in water but dissolve in dilute acids or bases.[10][11]

    • Bring the final volume to the desired level with sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • NAA Stock Solution (1 mg/mL):

    • Dissolve NAA in a small volume of 1N NaOH and bring to the final volume with distilled water.

    • Store at 4°C.

  • Callus Induction Medium (CIM):

    • To prepare 1 liter of CIM, add 4.43 g of MS basal medium with vitamins and 30 g of sucrose to approximately 800 mL of distilled water.

    • Stir until all components are dissolved.

    • Add NAA from the stock solution to a final concentration of 0.1 mg/L.[12] This concentration of auxin in combination with a cytokinin is often effective for tobacco callus induction.[7]

    • Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

    • Add 3-4 g of Phytagel or 8 g of agar and stir to dissolve.

    • Bring the final volume to 1 liter with distilled water.

    • Autoclave at 121°C for 20 minutes.

    • Allow the medium to cool to approximately 50-60°C.

    • In a laminar flow hood, add the filter-sterilized N-(3-Hydroxybenzyl)adenosine stock solution to achieve the desired final concentrations (see Table 1).

    • Dispense approximately 25 mL of the medium into sterile petri dishes.

    • Allow the medium to solidify and store at 4°C until use.

Explant Preparation and Culture Initiation

Rationale: Young, healthy leaf tissue is metabolically active and more responsive to in vitro culture. Surface sterilization is crucial to eliminate microorganisms from the plant material.

Materials:

  • Young, healthy Nicotiana tabacum plants (4-6 weeks old)

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite solution with a few drops of Tween-20

  • Sterile distilled water

  • Sterile filter paper

  • Sterile forceps and scalpel

Protocol:

  • Excise young, fully expanded leaves from healthy tobacco plants.

  • Wash the leaves under running tap water for 10-15 minutes.[13]

  • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.[14]

  • Transfer the leaves to a 1% sodium hypochlorite solution containing a few drops of Tween-20 and agitate for 10-15 minutes.

  • Rinse the leaves 3-4 times with sterile distilled water to remove all traces of the sterilants.[14]

  • Place the sterilized leaves on sterile filter paper to dry.

  • Using a sterile scalpel, cut the leaves into approximately 1 cm² explants, avoiding the midrib.[6]

  • Inoculate one explant per petri dish with the adaxial (upper) surface in contact with the CIM.

  • Seal the petri dishes with parafilm.

Experimental Setup for Dose-Response Curve

Rationale: A logarithmic or semi-logarithmic series of concentrations is often used in dose-response studies to cover a wide range of potential effects. A control group (0 µM) is essential to assess the basal response of the tissue.

Experimental Treatments:

Prepare CIM with the following concentrations of N-(3-Hydroxybenzyl)adenosine:

Treatment Concentration (µM)
Control0
T10.1
T20.5
T31.0
T45.0
T510.0
T625.0
T750.0

Table 1: Proposed concentrations of N-(3-Hydroxybenzyl)adenosine for the dose-response experiment.

Replication and Randomization:

  • Use at least 10-15 explants per treatment group.

  • Arrange the petri dishes in a completely randomized design in the growth chamber to minimize the effects of environmental variations.

Incubation Conditions:

  • Incubate the cultures at 25 ± 2°C in the dark for the initial 1-2 weeks to promote callus formation.[6]

  • After the initial dark period, transfer the cultures to a 16-hour photoperiod under cool white fluorescent lights.[4]

Section 3: Data Collection and Analysis

Rationale: Quantitative and qualitative data should be collected to provide a comprehensive assessment of the effects of N-(3-Hydroxybenzyl)adenosine. Statistical analysis is necessary to determine the significance of the observed differences between treatment groups.

Data Collection

After 4-6 weeks of culture, record the following data for each explant:

  • Callus Induction Frequency (%): The percentage of explants that formed callus.

  • Callus Fresh Weight (g): Carefully remove the callus from the explant and weigh it.

  • Callus Morphology: Qualitatively describe the color (e.g., white, yellowish, green, brown), texture (friable or compact), and overall health of the callus.

Data Presentation

Summarize the quantitative data in a table for clear comparison.

Concentration (µM) Callus Induction Frequency (%) Mean Callus Fresh Weight (g) ± SE Callus Morphology
0
0.1
0.5
1.0
5.0
10.0
25.0
50.0

Table 2: Example of a data summary table for the dose-response experiment.

Statistical Analysis
  • Analyze the callus induction frequency using Chi-square analysis.

  • Analyze the callus fresh weight data using one-way analysis of variance (ANOVA).

  • If the ANOVA shows a significant difference, perform a post-hoc test (e.g., Tukey's HSD) to identify which treatment means are significantly different from each other.

  • Plot the mean callus fresh weight against the logarithm of the N-(3-Hydroxybenzyl)adenosine concentration to visualize the dose-response curve.

Section 4: Visualizing the Workflow and Putative Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Preparation cluster_culture Culture & Incubation cluster_analysis Data Analysis A Explant Source (Nicotiana tabacum) B Surface Sterilization A->B C Explant Preparation (1 cm² leaf sections) B->C E Inoculation on CIM C->E D Media Preparation (MS + NAA + Varied N-(3-HB)A) D->E F Incubation (Dark then Light) E->F G Data Collection (Frequency, Weight, Morphology) F->G H Statistical Analysis (ANOVA, Chi-square) G->H I Dose-Response Curve Generation H->I

Caption: Experimental workflow for determining the dose-response curve.

Putative Signaling Pathway of N-(3-Hydroxybenzyl)adenosine in Callus Induction

Rationale: Based on its structural similarity to N6-benzyladenosine, N-(3-Hydroxybenzyl)adenosine is hypothesized to act through the cytokinin signaling pathway, which is a two-component signaling system in plants.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK Receptor AHP AHP Receptor->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Phosphotransfer Phosphorylation1 Phosphorylation Phosphorylation2 Phosphorylation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activation Genes Target Gene Expression (e.g., Cyclins) ARR_B->Genes Activation ARR_A->Receptor Inhibition Callus Callus Formation Genes->Callus N-(3-HB)A N-(3-HB)A N-(3-HB)A->Receptor

Caption: Putative cytokinin signaling pathway for callus induction.

Section 5: Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following principles:

  • Inclusion of Controls: The use of a zero-concentration control is fundamental for establishing a baseline and confirming that callus induction is indeed a result of the added N-(3-Hydroxybenzyl)adenosine.

  • Replication and Randomization: These statistical practices minimize the impact of confounding variables and increase the confidence in the results.

  • Comprehensive Data Collection: By collecting both quantitative (frequency, weight) and qualitative (morphology) data, a more complete picture of the compound's effect is obtained. Healthy, friable callus is more desirable for regeneration than dense, necrotic callus, a distinction that fresh weight alone cannot capture.

  • Adaptability: While this protocol specifies Nicotiana tabacum, the principles and general methodology can be adapted for other model systems like Arabidopsis thaliana with appropriate adjustments to the basal medium and auxin concentrations.[15][16]

References

  • Barkla, B. J., Vera-Estrella, R., & Pantoja, O. (2014).
  • Chao, Y. (2012). Callus induction and plant regeneration of tobacco Leaf explant. Journal of Biological Research, 18, 147-151.
  • Cheméo. (n.d.). Chemical Properties of Adenosine (CAS 58-61-7). Retrieved from [Link]

  • Demidov, D., L-H., & Offringa, R. (2014). A method to construct dose–response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data. Journal of Experimental Botany, 65(15), 4063–4076.
  • Demidchik, V., & Shabala, S. (2018). Extracellular ATP as a signalling molecule in plants. Journal of Experimental Botany, 69(17), 3963–3976.
  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, V., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of N6-substituted roscovitine analogs. Bioorganic & medicinal chemistry letters, 16(24), 6217-6221.
  • Hossain, M. S., & Islam, M. S. (2015). In vitro regeneration of Nicotiana tabacum L. from callus culture. Journal of Bio-Science, 23, 73-78.
  • Hu, Y., Chen, J., & Wang, L. (2017). Callus Initiation from Root Explants Employs Different Strategies in Rice and Arabidopsis. Plant and Cell Physiology, 58(11), 1836–1846.
  • Tanaka, K., Gilroy, S., Jones, A. M., & Stacey, G. (2010). Extracellular ATP signaling in plants. Trends in cell biology, 20(10), 601-608.
  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173.
  • Kumar, A., & Reddy, M. P. (2011). Optimization of Media Formulations for Callus Induction, Shoot Regeneration and Root Induction in Nicotiana benthamiana. Journal of Plant Biochemistry and Biotechnology, 20(2), 263-268.
  • M-T., & J-S. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021.
  • PubChem. (n.d.). N6-Benzyladenosine. Retrieved from [Link]

  • Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. Retrieved from [Link]

  • Thangavel, P., & Sridevi, R. (2015). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 2(1), 1-8.
  • Ali, G., Hadi, F., Ali, Z., Tariq, M., & Khan, M. A. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.)
  • Valvekens, D., Van Montagu, M., & Van Lijsebettens, M. (1988). Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using kanamycin selection. Proceedings of the National Academy of Sciences, 85(15), 5536-5540.
  • Van der Krol, A. R., & Chua, N. H. (1991). The 5' flanking sequences of a petunia chalcone synthase gene direct sector-specific expression in transgenic tobacco. The Plant Cell, 3(7), 667-675.
  • Al-Khayri, J. M., & Al-Bahrany, A. M. (2004). High Frequency Regeneration of Arabidopsis thaliana L. from Leaves Callus Cultures. European Academic Research, II(4), 5183-5192.
  • FooDB. (2010). Showing Compound Adenosine (FDB003554). Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021.
  • Zhang, L., & Li, H. (2022). Adenosine signaling in plants: a new player in an old field. Journal of Experimental Botany, 73(15), 5035–5047.
  • Sethu, R., & Ramaswamy, K. (2017). Statistical analysis of dose-response curves. Methods in molecular biology (Clifton, N.J.), 1527, 239–259.

Sources

Revolutionizing Shoot Multiplication: A Guide to Replacing Benzyladenine with Meta-topolin Riboside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Cytokinins in Plant Micropropagation

In the realm of plant tissue culture, the cytokinin 6-Benzyladenine (BA) has long been a cornerstone for inducing shoot multiplication. Its affordability and general effectiveness have made it a ubiquitous component in micropropagation media. However, the reliance on BA is not without its significant drawbacks. Researchers frequently encounter physiological disorders such as hyperhydricity (vitrification), where shoots become water-soaked and brittle, leading to poor survival rates ex vitro.[1] Furthermore, BA can inhibit subsequent root formation, necessitating a separate rooting stage and complicating the overall workflow.[1][2] These challenges underscore the critical need for alternative cytokinins that not only drive proliferation but also promote the development of physiologically normal, high-quality plantlets that are robust enough for successful acclimatization.

This guide introduces meta-topolin riboside (mTR), an aromatic cytokinin, as a superior alternative to BA in shoot multiplication protocols. We will delve into the mechanistic advantages of mTR, provide detailed, validated protocols for its application, and present comparative data to empower researchers to optimize their micropropagation systems. The adoption of mTR represents a significant step towards producing healthier, more uniform, and easily acclimatized plants, thereby enhancing the efficiency and success of commercial and research-based micropropagation.

Comparative Analysis: meta-Topolin Riboside vs. Benzyladenine

Meta-topolin (mT) and its riboside (mTR) are hydroxylated analogues of BA, first isolated from poplar leaves.[1] Their unique chemical structure confers distinct metabolic fates and physiological activities within plant tissues, addressing many of the shortcomings associated with BA.

Mechanism of Action and Metabolism: A Tale of Two Cytokinins

Cytokinins exert their effects by binding to specific receptor kinases, such as AHK3 and CRE1/AHK4, which are pivotal in initiating shoot development.[3] Evidence suggests that meta-topolin exhibits a higher binding affinity for these receptors, potentially leading to a more potent and targeted physiological response, even at lower concentrations.[3]

A key differentiator lies in their metabolism. In plant tissues, BA is often converted into a stable N9-glucoside, which can accumulate and is only slowly metabolized.[4] This accumulation is often linked to the negative side effects of BA. In contrast, mTR is primarily metabolized into O-glucosides, which are more readily processed by the plant during acclimatization, leading to a more favorable physiological state for rooting and survival.[4] The principal deactivation pathway for mTR is N9-glucosylation, forming mT9G, which is considered an inactive metabolite.[5]

Physiological Advantages of meta-Topolin Riboside

The structural and metabolic differences between mTR and BA translate into tangible benefits in the lab:

  • Reduced Hyperhydricity: Numerous studies have demonstrated that the use of mT and its derivatives significantly reduces or eliminates the incidence of hyperhydricity, a common issue with BA that compromises plantlet quality.[2]

  • Improved Shoot Quality and Elongation: While BA can sometimes lead to the formation of fasciated or stunted shoots, mTR consistently promotes the development of well-defined, elongated shoots with normal leaf morphology.

  • Enhanced Rooting and Acclimatization: A standout advantage of mTR is its positive effect on subsequent rooting.[2] In many cases, spontaneous rooting occurs during the multiplication phase, streamlining the micropropagation process.[5] This leads to higher survival rates during the critical acclimatization stage.

  • Potentially Higher Multiplication Rates: While highly species-dependent, several studies have reported superior multiplication rates with mTR compared to BA.[1]

The following table summarizes the key comparative data between BA and mTR based on published literature:

Feature6-Benzyladenine (BA)meta-Topolin Riboside (mTR)
Hyperhydricity Frequently observed, especially at higher concentrations.Significantly reduced or absent.[2]
Shoot Quality Can induce fasciation and stunted growth.Promotes normal, elongated shoots.
Rooting Often inhibitory, requiring a separate rooting medium.[1][2]Promotes rooting, sometimes spontaneously during multiplication.[5]
Acclimatization Can be challenging due to poor plantlet quality.Generally higher survival rates.
Metabolism Forms stable, potentially inhibitory N9-glucosides.[4]Forms more readily metabolized O-glucosides.[4]

Experimental Protocols

Protocol 1: Preparation of meta-Topolin Riboside (mTR) Stock Solution

A crucial first step is the correct preparation of a concentrated stock solution of mTR. Due to its solubility characteristics, a specific procedure should be followed.

Materials:

  • meta-Topolin riboside (mTR) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile volumetric flask or glass container

  • Sterile magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of mTR powder. To prepare a 1 mg/mL stock solution, weigh 100 mg of mTR.

  • Dissolving: Transfer the mTR powder to a sterile volumetric flask. Add a small volume of DMSO or ethanol (e.g., 2-5 mL) to completely dissolve the powder.[6] Gentle warming may aid in dissolution, but do not boil.

  • Dilution: Once the mTR is fully dissolved, slowly add sterile, purified water while stirring continuously to bring the solution to the final desired volume (e.g., 100 mL for a 1 mg/mL solution).[7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the mTR stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a month. Avoid repeated freeze-thaw cycles.

Protocol 2: Shoot Multiplication Medium with mTR

This protocol provides a general guideline for replacing BA with mTR in a standard shoot multiplication medium, such as Murashige and Skoog (MS) medium.[1] The optimal concentration of mTR is species-dependent and should be determined empirically. A good starting point is to test a range of concentrations from 0.5 to 5.0 mg/L (approximately 2 to 20 µM).

Materials:

  • Basal medium (e.g., MS, WPM) with vitamins and sucrose (typically 30 g/L)

  • meta-Topolin riboside (mTR) stock solution (1 mg/mL)

  • Gelling agent (e.g., agar, gellan gum)

  • pH meter and adjustment solutions (1N NaOH, 1N HCl)

  • Autoclave

  • Sterile culture vessels

Procedure:

  • Basal Medium Preparation: Prepare the desired volume of basal medium according to the manufacturer's instructions, omitting the cytokinin for now.

  • Adding mTR: Add the appropriate volume of the mTR stock solution to the medium to achieve the desired final concentration. For example, to prepare 1 liter of medium with 2.0 mg/L mTR, add 2.0 mL of a 1 mg/mL mTR stock solution.

  • pH Adjustment: Adjust the pH of the medium to the optimal range for your plant species, typically between 5.7 and 5.8, using 1N NaOH or 1N HCl.[4]

  • Adding Gelling Agent: Add the gelling agent at the recommended concentration and dissolve it by heating and stirring.

  • Dispensing and Sterilization: Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Inoculation and Incubation: Once the medium has cooled and solidified, inoculate with explants (e.g., shoot tips, nodal segments) and incubate under appropriate light and temperature conditions (e.g., 16-hour photoperiod at 25°C).

Protocol 3: Rooting and Acclimatization of mTR-derived Shoots

A significant advantage of using mTR is that shoots often develop roots during the multiplication phase. If rooting is not spontaneous, a separate rooting step may still be necessary, though it is often more successful than with BA-derived shoots.

Rooting:

  • Elongated shoots (typically >2 cm) are excised from the multiplication culture.

  • Transfer shoots to a half-strength basal medium (e.g., ½ MS) with a reduced sucrose concentration (15-20 g/L) and supplemented with an auxin such as indole-3-butyric acid (IBA) at a low concentration (e.g., 0.1-1.0 mg/L). [1]

  • Incubate under the same conditions as the multiplication stage until a well-developed root system is visible.

Acclimatization:

  • Carefully remove the rooted plantlets from the culture medium and wash the roots gently with sterile water to remove any remaining agar.

  • Transfer the plantlets to a sterile, well-draining substrate (e.g., a mixture of peat and perlite).

  • Initially, maintain high humidity by covering the plantlets with a transparent lid or plastic bag.

  • Gradually reduce the humidity over a period of 2-4 weeks by progressively opening the cover to allow the plants to adapt to the external environment.

  • Once fully acclimatized, transfer the plants to a greenhouse or a suitable growing environment.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Protocol 1: mTR Stock Solution Preparation cluster_1 Protocol 2 & 3: Micropropagation Workflow A Weigh mTR Powder B Dissolve in DMSO/Ethanol A->B C Dilute with Sterile Water B->C D Filter Sterilize (0.22 µm) C->D E Store at -20°C D->E F Prepare mTR-supplemented Multiplication Medium G Inoculate with Explants F->G H Incubate for Shoot Multiplication G->H H->H I Rooting (if necessary) H->I J Acclimatization I->J

Figure 1: Experimental workflow for mTR application.

CytokininSignaling mTR meta-Topolin Riboside (mTR) Receptor Cytokinin Receptor (e.g., AHK3, CRE1/AHK4) mTR->Receptor Binds with high affinity Phosphorelay Phosphorelay Cascade (AHP proteins) Receptor->Phosphorelay Autophosphorylation & Signal Transduction ResponseRegulator Type-B Response Regulators (ARRs) Phosphorelay->ResponseRegulator Phosphorylation in Nucleus GeneExpression Transcription of Cytokinin-responsive Genes ResponseRegulator->GeneExpression Activates Transcription CellDivision Cell Division & Shoot Proliferation GeneExpression->CellDivision

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Meta-topolin Riboside (mTR)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Multiplication Rates with Meta-topolin Riboside (mTR) Role: Senior Application Scientist Status: Active Guide Last Updated: February 6, 2026

Executive Summary: The "Quality vs. Quantity" Trade-off

Welcome to the Technical Support Center. If you are transitioning from Benzyladenine (BA) or Zeatin to Meta-topolin riboside (mTR) , you are likely encountering a common phenomenon: a sudden drop in multiplication rates (shoot proliferation).

Do not panic. This is often a feature, not a failure.

mTR is an aromatic cytokinin riboside. Unlike the free base Meta-topolin (mT) or BA, mTR acts as a "pro-drug" or transport form. It provides a steady, low-level release of active cytokinin, which eliminates hyperhydricity (glassiness) and shoot-tip necrosis. However, this mechanism requires a fundamental shift in how you calculate dosage and design media.

This guide addresses the specific biological bottlenecks causing low multiplication and provides the protocols to resolve them.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q1: I replaced BA with mTR at the same concentration (mg/L), but multiplication dropped significantly. Why?

A: You are likely under-dosing by a factor of 3x to 5x.

There are two critical errors in a 1:1 substitution:

  • Molar Mass Discrepancy: mTR (MW: ~373.36 g/mol ) is heavier than BA (MW: ~225.25 g/mol ) due to the ribose moiety. If you dose by weight (mg/L), you are providing roughly 40% fewer active molecules of mTR compared to BA.

  • Metabolic Latency: mTR is biologically less active than its free base (mT). It must be enzymatically converted (hydrolyzed) by the plant tissue to become active at the receptor level. This conversion is rarely 100% efficient.

The Fix: Always calculate in Micromolar (µM) , not mg/L. To match the biological pressure of BA, you often need a higher molar concentration of mTR.

  • Rule of Thumb: If your protocol used 2.0 µM BA , start your mTR optimization at 4.0 µM to 8.0 µM .

Q2: My shoots look healthy and green, but they are just sitting there (stalled). Is the mTR degrading in the autoclave?

A: Unlikely. The issue is usually "Cytokinin Sequestration," not stability.

mTR is generally heat-stable at 121°C (15-20 mins) if the pH is 5.6–5.8. The "stalling" is physiological. Because mTR is a riboside, some plant genotypes rapidly glucosylate it at the N9 position (creating stable, inactive storage forms) before it can be converted to the active free base.

The Fix: You need to overwhelm this sequestration pathway.

  • Increase Concentration: Push mTR levels higher (up to 15-20 µM is common for recalcitrant woody species).

  • Synergistic Activation: Add a low concentration of Gibberellic Acid (

    
    , 0.5 - 1.0 µM) to stimulate shoot elongation, which often triggers the break in apical dominance.
    
Q3: Why use mTR if multiplication is lower than BA?

A: To rescue "un-rootable" cultures. High-multiplication BA cultures often accumulate toxic N9-glucosides that inhibit future rooting (the "carry-over effect"). mTR metabolites are easily degraded.[1]

  • Use BA for rapid stock bulking (Stage I/II).

  • Use mTR for the final 2 passages before rooting (Stage III) to restore physiological competence.

Part 2: The Mechanism of Action

To troubleshoot effectively, you must visualize the pathway. mTR is not the end-point; it is a reservoir.

mTR_Metabolism mTR Meta-topolin Riboside (mTR) [Input Form] mT Meta-topolin (mT) [Active Free Base] mTR->mT Hydrolysis (Adenosine Nucleosidase) Degradation N-Glucosides (Permanent Inactivation) mTR->Degradation Direct Sequestration Receptor Cytokinin Receptor (AHK3/4) mT->Receptor Binding (Triggers Cell Division) Storage O-Glucosides (Reversible Storage) mT->Storage Glycosylation mT->Degradation Irreversible Deactivation Storage->mT Re-activation

Caption: Figure 1. The mTR Activation Pathway. Note that mTR must be converted to mT to bind effectively. If the conversion enzyme (nucleosidase) is weak in your specific plant genotype, mTR will remain inactive or be sequestered.

Part 3: Optimization Protocol (The "Rescue Grid")

If you are experiencing low multiplication (< 2.0 shoots/explant), do not guess. Run this Gradient Optimization Assay .

Materials
  • Basal Media: MS or Driver & Kuniyuki Walnut (DKW) - Species dependent.

  • mTR Stock: 1 mM stock solution (dissolved in few drops 1N NaOH, topped with water).

  • Auxin: IBA (Indole-3-butyric acid) is preferred over NAA when using mTR to prevent callus formation.

The Experimental Grid

Set up a 3x3 matrix. We will test high mTR against low Auxin.

0.5 µM IBA 1.0 µM IBA 2.0 µM IBA
5.0 µM mTR BaselineRooting BiasCallus Risk
10.0 µM mTR Moderate Mult.Target Zone High Callus
15.0 µM mTR High Mult.High Mult.Hyperhydricity Risk

Procedure:

  • Prepare 9 batches of media according to the grid.

  • Inoculate 15 explants per treatment.

  • Critical Step: Ensure explants are placed vertically (upright). mTR transport is strictly acropetal (upward). Horizontal placement often fails with ribosides.

  • Culture for 4-5 weeks (mTR acts slower than BA).

Data Interpretation:

  • Best Treatment: Highest number of usable shoots > 1.0 cm.

  • If all treatments fail: Your genotype lacks the enzyme to hydrolyze the riboside. Switch to Meta-topolin (mT) free base.

Part 4: Comparative Data (mTR vs. BA)

The following table illustrates why "low multiplication" is a relative term. Data summarized from comparative trials on Musa (Banana) and Pyrus (Pear).

ParameterBenzyladenine (BA)Meta-topolin Riboside (mTR)
Typical Concentration 2.0 – 5.0 µM5.0 – 15.0 µM
Multiplication Rate High (5–10 shoots/explant)Moderate (3–6 shoots/explant)
Shoot Quality Variable (Risk of Hyperhydricity)Excellent (Normal morphology)
Rooting Competence Low (Inhibitory carry-over)High (Spontaneous rooting common)
Senescence Early leaf yellowingDelayed (Stay-green effect)
Acclimatization Survival 60–75%90–98%

Part 5: Troubleshooting Flowchart

Use this logic tree to make decisions during your sub-culture cycle.

Troubleshooting_Logic Start Problem: Low Multiplication with mTR CheckConc Is mTR Conc > 5.0 µM? Start->CheckConc CheckTime Culture Age > 4 Weeks? CheckConc->CheckTime Yes Action_Increase Action: Increase mTR to 10-15 µM CheckConc->Action_Increase No CheckHealth Are shoots hyperhydric? CheckTime->CheckHealth Yes Action_Wait Action: Wait. mTR is slow-release. CheckTime->Action_Wait No Action_Switch Action: Switch to Meta-topolin (Free Base) CheckHealth->Action_Switch No (Healthy but stalled) Action_Agar Action: Increase Agar conc. by 10% CheckHealth->Action_Agar Yes

Caption: Figure 2. Decision Matrix for mTR optimization. Note that switching to the free base (mT) is the final recourse if high concentrations of mTR fail to induce division.

References

  • Aremu, A. O., et al. (2012).[1] Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC).

  • Werbrouck, S. P. O., et al. (1996).[1] Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum.

  • Bairu, M. W., et al. (2007).[2] The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture.[3][4][5][6][7]

  • Aremu, A. O., et al. (2012).[1][3] Endogenous cytokinin profiles of tissue-cultured and acclimatized 'Williams' bananas subjected to different aromatic cytokinin treatments. Plant Science.[7][8]

  • Placková, L., et al. (2024).[3][8][9] New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants.[8][9] International Journal of Molecular Sciences.[1]

Sources

Resolving precipitation of Meta-topolin riboside in cold storage

Technical Support Center: Meta-topolin Riboside ( ) Solubility & Stability

Topic: Resolving and Preventing Precipitation of Meta-topolin Riboside (

Document ID:Last Updated:Author:

Introduction: The "Riboside" Challenge

Meta-topolin riboside (


However, users frequently report a specific failure mode: Crystal formation (precipitation) in stock solutions stored at 4°C.

This guide addresses the physicochemical root cause of this issue—the distinct solubility profile of the riboside moiety compared to free bases—and provides a validated protocol to ensure solution stability.

Part 1: Immediate Troubleshooting (The "Help, it precipitated!" Section)

Q1: I found white crystals in my stock solution at 4°C. Is the solution ruined?

Status: Potentially Recoverable (Conditional)

The Diagnosis: If you dissolved

temperature-dependent solubility limit

Corrective Action:

  • Do NOT Filter: Filtering now will remove the active ingredient, altering the concentration.

  • Warm & Sonicate: Place the sealed container in a water bath at 37°C–40°C for 15–30 minutes with intermittent vortexing.

  • Check Clarity: If the solution clears completely, it is usable for immediate media preparation.

  • Long-term: Do not return this specific bottle to 4°C. Use it immediately or discard.

Q2: Can I autoclave my stock solution to re-dissolve the precipitate?

Answer: NO.

Reasoning: While aromatic cytokinins are generally heat-stable, subjecting a concentrated alkaline stock (pH > 11) to autoclave temperatures (121°C) can induce hydrolysis of the ribose bond, converting


Rule: Always filter-sterilize cytokinin stock solutions using a 0.22 µm PVDF or PES membrane.

Part 2: The "Gold Standard" Preparation Protocol

To prevent precipitation, we must shift from the "Traditional NaOH Method" (used for BA/Kinetin) to the "High-Stability DMSO Method" for ribosides.

Comparative Solubility Data
Solvent SystemSolubility Limit (

)
Storage StabilityRisk Factor
1N NaOH / Water ~2–5 mg/mLLow (< 24 hrs at 4°C)High precipitation risk upon cooling.
100% DMSO ~20–50 mg/mL High (6–12 months at -20°C)Recommended. Prevents crystallization.
Ethanol (EtOH) ~30 mg/mLModerateEvaporation can alter concentration over time.
Protocol: Preparation of 1 mM Stock (100 mL)

Target Concentration: 1 mM (approx. 0.37 mg/mL depending on MW) Molecular Weight (

Step-by-Step Workflow
  • Weighing: Weigh 37.3 mg of

    
     powder.
    
  • Primary Solubilization (The Critical Step):

    • Add the powder to a small volume (2–5 mL) of biotech-grade DMSO (Dimethyl sulfoxide).

    • Note: Do not use NaOH. DMSO creates a stable solvation shell around the riboside that resists temperature-induced crashing.

    • Vortex until completely dissolved (solution should be clear).

  • Dilution:

    • Slowly add double-distilled water (

      
      ) to reach a final volume of 100 mL .
      
    • Result: This yields a solution containing ~2-5% DMSO, which is non-toxic to plant tissues at standard microliter-per-liter usage rates.

  • Sterilization:

    • Pass through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Aliquot into small volumes (e.g., 10 mL).

    • Store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Part 3: Visualizing the Logic

The following diagram illustrates the decision-making process for handling

MTR_WorkflowStartStart: Solid mTR PowderChoiceChoose Solvent SystemStart->ChoiceNaOH1N NaOH / KOHChoice->NaOHTraditional (Risky)DMSO100% DMSO (Small Vol)Choice->DMSORecommendedDissolve_AqDissolve & Dilute w/ WaterNaOH->Dissolve_AqStore_FridgeStore at 4°CDissolve_Aq->Store_FridgePrecipFAILURE: Precipitation(Solubility drops with Temp)Store_Fridge->PrecipOver timeDilute_AqDilute w/ Water (Final <5% DMSO)DMSO->Dilute_AqFilterFilter Sterilize (0.22 µm)Dilute_Aq->FilterStore_FreezerStore Aliquots at -20°CFilter->Store_FreezerSuccessSUCCESS: Stable SolutionReady for MediaStore_Freezer->Success

Caption: Comparative workflow showing the high failure risk of alkaline storage at 4°C versus the stability of the DMSO/-20°C protocol.

Part 4: Advanced FAQs (Scientific Deep Dive)

Q3: Why does precipitate while Benzyladenine (BA) behaves fine in NaOH?

The Mechanism: While both are cytokinins, the riboside moiety in

  • Free Bases (BA, mT): In high pH (NaOH), they form stable salts that remain soluble even when cooled.

  • Ribosides (

    
    ):  The ribose sugar adds bulk and changes the hydrogen bonding network. In aqueous alkaline solutions, as the temperature drops to 4°C, the kinetic energy decreases, and the hydration shell around the riboside becomes insufficient to overcome the lattice energy of the solid, leading to crystallization. DMSO prevents this by providing a stronger dipole-dipole interaction.
    
Q4: Will the DMSO in the stock inhibit my plant cultures?

Analysis: No. If you prepare a 1 mM stock using the protocol above (approx. 5% DMSO in stock) and use it at typical concentrations (e.g., 5 µM in media):

  • Dilution Factor: You are diluting the stock 1:200.

  • Final DMSO Content: ~0.025% in the final tissue culture media.

  • Safety Threshold: Plant tissues generally tolerate DMSO concentrations up to 0.1–0.5% without adverse effects. The trace amount introduced is negligible.

References

  • Grira, M., Prinsen, E., & Werbrouck, S. (2024).[2] New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. Plants (Basel), 13(9), 1281.[2] Retrieved from [Link]

  • Aremu, A. O., et al. (2012). Topolins: A Guide to Their Use in Micropropagation.

Mitigating root inhibition caused by high cytokinin concentrations using mTR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Root Inhibition with meta-Topolin Riboside (mTR)

Status: Active Support Tier: Level 3 (Senior R&D) Ticket ID: mTR-ROOT-REC-001

Welcome to the Rooting Recovery Center.

If you are accessing this guide, you are likely facing the "BA Hangover"—a phenomenon where high shoot multiplication rates achieved with Benzyladenine (BA) are followed by a complete failure to root, even on auxin-rich media.

This guide is not a generic protocol; it is a corrective workflow designed to transition your cultures from recalcitrant, BA-saturated tissues to healthy, root-competent plantlets using meta-Topolin Riboside (mTR) .

PART 1: THE MECHANISM (Why Your Plants Won't Root)

To solve the problem, you must understand the metabolic blockade occurring inside your explants.

The "Carry-Over" Effect When you treat tissues with high concentrations of BA, the plant metabolizes it to detoxify the excess hormone.

  • BA Pathway: The plant conjugates BA at the N9 position, creating [9G]BA (Benzyladenine-9-glucoside). This metabolite is chemically stable and biologically inactive initially. However, it accumulates in the tissue and is not easily broken down by Cytokinin Oxidase/Dehydrogenase (CKX). When you move the shoot to rooting media, this stored [9G]BA can slowly release active cytokinin or simply persist, maintaining a high Cytokinin:Auxin ratio that blocks rhizogenesis (root formation).

  • mTR Pathway: meta-Topolin Riboside is an aromatic cytokinin.[1] Plants handle it differently, favoring O-glucosylation (at the hydroxyl group). These O-glucosides are reversible storage forms. They can be rapidly hydrolyzed back to active cytokinin when needed for shoots, or degraded by CKX when auxin is introduced for rooting. Result: No toxic accumulation, no rooting blockade.

Visualizing the Metabolic Fate

CytokininMetabolism BA Benzyladenine (BA) N9 N9-Glucosylation (Irreversible/Stable) BA->N9 Dominant Pathway mTR meta-Topolin Riboside (mTR) O_Glu O-Glucosylation (Reversible/Storage) mTR->O_Glu Dominant Pathway CKX CKX Enzyme (Degradation) mTR->CKX Susceptible Block ROOT INHIBITION (High Internal CK Signal) N9->Block Persists in Tissue O_Glu->mTR Reversible Root SUCCESSFUL ROOTING (Low Internal CK Signal) O_Glu->Root Permits Auxin Activity

Figure 1: Comparative metabolic pathways of BA and mTR. Note the "Dead End" accumulation of N9-glucosides with BA versus the reversible flux of mTR.

PART 2: THE PROTOCOL (Corrective Workflow)

Objective: Transition cultures from BA-dependency to mTR-competency to restore rooting potential.

Phase 1: The Flush (Passage 0)

If your cultures are currently on high BA (>5 µM) and hyperhydric (glassy appearance).

  • Media: Hormone-Free MS (Murashige & Skoog) with reduced nitrogen (1/2 strength macronutrients).

  • Duration: 7–10 days.

  • Goal: Allow endogenous CKX activity to degrade free BA. Note: This will not remove stable [9G]BA, but it stops adding fuel to the fire.

Phase 2: Multiplication on mTR (Passage 1-2)

Replacing the proliferation signal.

  • Concentration: Replace BA with mTR on a molar equivalent basis (see Table 1 below).

    • Standard Start:2.5 µM mTR (approx.[2][3] 0.9 mg/L).

  • Observation: You may see a slight reduction in multiplication rate compared to aggressive BA, but shoot quality (greenness, lack of necrosis) will improve.

  • Critical Step: Subculture at least twice on mTR media. This dilutes the historical [9G]BA pool in the new biomass.

Phase 3: Rooting Induction
  • Media: 1/2 MS + Auxin (IBA or NAA).[2]

  • Synergy: Because mTR does not inhibit auxin signaling, you can often use lower auxin concentrations (e.g., 0.5 mg/L IBA) than required for BA-treated shoots.

  • Timing: Roots should appear in 10–14 days.

Workflow Diagram

Workflow Start Start: Recalcitrant Shoots (High BA History) Flush Phase 1: The Flush 7 Days Hormone-Free (Reduce Nitrogen) Start->Flush Remove Free BA mTR_Cycle Phase 2: mTR Cycles 2-3 Subcultures on 2.5 µM mTR (Dilute N9-Glucosides) Flush->mTR_Cycle Restore Quality mTR_Cycle->mTR_Cycle Repeat x2 Rooting Phase 3: Rooting 1/2 MS + 0.5 mg/L IBA mTR_Cycle->Rooting Competent Shoots Acclim Acclimatization High Survival Rate Rooting->Acclim

Figure 2: Corrective workflow for transitioning cultures to mTR.

PART 3: TROUBLESHOOTING & FAQ

Q: I switched to mTR, but my multiplication rate dropped by 20%. Is this normal? A: Yes. BA is an aggressive "cytokinin cannon." mTR is more modulated.

  • The Trade-off: You might get 20% fewer shoots, but your rooting success rate often jumps from <10% (on BA) to >90% (on mTR). In commercial propagation, usable plantlets matter more than total shoot mass.

Q: Can I mix BA and mTR to save money? A: Not recommended. Even small amounts of BA can trigger the N9-glucoside accumulation pathway. If cost is a major constraint, use BA for early bulking of stock material, but switch strictly to mTR for the final 2–3 passages before rooting.

Q: My shoots are still hyperhydric (glassy) on mTR. A: While mTR reduces hyperhydricity, it doesn't cure it instantly if the osmotic pressure is off.

  • Fix: Increase agar concentration to 0.8% or use a gelling agent with higher gel strength (e.g., Gelrite at 2.5 g/L). Ensure adequate gas exchange in your vessels.

Q: What is the conversion rate? I usually use 1.0 mg/L BA. A: Do not convert mg/L 1:1. Use Molar equivalents for scientific accuracy.

  • 1.0 mg/L BA ≈ 4.4 µM. [4]

  • 4.4 µM mTR ≈ 1.65 mg/L.

  • Guidance: Start with 2.5 µM mTR (~1.0 mg/L) . Higher concentrations of mTR (up to 10 µM) are generally tolerated better than BA, but start low.

PART 4: DATA REFERENCE

Table 1: Cytokinin Properties & Conversion

CompoundAbbr.MW ( g/mol )1 µM (mg/L)Metabolic StabilityRoot Inhibition Risk
Benzyladenine BA225.250.225High (N9-Glucosides)Severe
meta-Topolin mT241.250.241Moderate (O-Glucosides)Low
meta-Topolin Riboside mTR373.360.373Low (Rapid Turnover)Minimal

Table 2: Typical Experimental Ranges (mTR)

Species TypemTR Concentration (µM)mTR Concentration (mg/L)Expected Outcome
Woody Plants (e.g., Prunus, Malus)2.0 – 5.00.75 – 1.9Reduced shoot tip necrosis, spontaneous rooting.
Herbaceous (e.g., Musa, Aloe)1.0 – 2.50.37 – 0.9High multiplication, minimal hyperhydricity.
Recalcitrant (Endangered spp.)0.5 – 1.50.19 – 0.56Slow but high-quality growth; high acclimatization survival.
References
  • Aremu, A. O., et al. (2012).[5] "Topolins: A panacea to plant tissue culture challenges?" Plant Cell, Tissue and Organ Culture (PCTOC).

  • Werbrouck, S. P., et al. (1996). "Meta-topolin, an alternative to benzyladenine in tissue culture?" Physiologia Plantarum.

  • Bairu, M. W., et al. (2007).[2] "The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'." Plant Cell, Tissue and Organ Culture.

  • Amoo, S. O., et al. (2011). "Plant growth regulators, TRIS and adenine sulfate influence micropropagation and secondary metabolite production in Merwilla plumbea." Plant Growth Regulation.

  • Gentile, A., et al. (2014).[6] "The effect of meta-topolin on micropropagation of Corylus colurna L." Acta Horticulturae.

Sources

Validation & Comparative

Comparative Efficiency of Meta-topolin vs. Meta-topolin Riboside in In Vitro Systems

[1][2]

Executive Summary

In the optimization of plant tissue culture systems, the choice between Meta-topolin (mT) and its riboside derivative, Meta-topolin riboside (mTR) , represents a critical decision point between quantity and quality .

  • Meta-topolin (mT) is the high-velocity engine of shoot proliferation. As a highly active aromatic cytokinin free base, it typically yields the highest multiplication rates but carries a moderate risk of physiological abnormalities (though significantly lower than Benzyladenine).

  • Meta-topolin riboside (mTR) functions as a "slow-release" modulator. While it often yields lower raw multiplication counts, it excels in producing high-biomass, hyperhydricity-free shoots with superior rooting competence and ex vitro acclimatization survival.

Verdict: Use mT for rapid biomass scale-up. Switch to mTR for recalcitrant species prone to vitrification, or during the elongation/pre-rooting phase to maximize survival.

Mechanistic Foundation: Free Base vs. Riboside[2]

To understand the efficiency differences, one must look at the metabolic fate of these compounds within the plant tissue.

Chemical Nature and Bioavailability
  • Meta-topolin (mT): The free base form.[1] It is immediately bioavailable to cytokinin receptors, triggering rapid cell division. However, this immediate potency can overwhelm metabolic homeostasis, leading to stress responses like hyperhydricity.

  • Meta-topolin riboside (mTR): The nucleoside form.[1] It is generally considered a transport or storage form. For mTR to exhibit cytokinin activity, it often requires enzymatic conversion back to the free base (mT) via adenosine nucleosidase or similar enzymes. This conversion creates a "buffering effect," maintaining steady physiological levels without the toxic spikes associated with free bases.

Metabolic Pathway Visualization

The following diagram illustrates the dynamic interconversion and degradation pathways that dictate the efficiency of mT and mTR.

CytokininMetabolismmTMeta-topolin (mT)(Active Free Base)mTRMeta-topolin Riboside (mTR)(Transport/Storage Form)mT->mTR AdenosineKinasemT9GN9-Glucoside(Irreversible Deactivation)mT->mT9G N-Glucosyltransferase(Detoxification)O_GluO-Glucosides(Reversible Storage)mT->O_Glu O-GlucosyltransferaseReceptorsCytokinin Receptors(Cell Division Signal)mT->Receptors Direct BindingmTR->mT9G Direct Glucosylation(In some species)

Caption: Figure 1. Metabolic flux of meta-topolin. mT is the active agent; mTR acts as a metabolic buffer. N9-glucosylation represents the primary loss of efficiency.

Comparative Performance Analysis

The following data synthesis compares mT and mTR across critical micropropagation parameters.

Shoot Proliferation vs. Physiological Quality

While mT often produces more shoots, mTR produces better shoots. In species prone to hyperhydricity (vitrification), mTR is superior because the controlled release prevents the accumulation of water in the apoplast.

Table 1: Comparative Efficiency Data (Selected Species)

SpeciesParameterMeta-topolin (mT)Meta-topolin Riboside (mTR)Efficiency Insight
Pistacia vera (Pistachio)Proliferation Rate15.6 shoots/explant ~8.0 shoots/explantmT is 2x more potent for raw numbers.
Pistacia vera HyperhydricityHigh occurrenceLowest (58.9% usable) mTR yields higher usable biomass.[2]
Pyrus communis (Pear)Rooting %45-55%70% (at 9 µM) mTR promotes better rhizogenesis.
Pyrus communis Acclimatization65% Survival76-100% Survival mTR plantlets are more robust ex vitro.[3][4]
Aloe polyphylla Shoot QualityGoodSuperior mTR outperforms in preventing necrosis.
Rooting and Acclimatization

One of the most distinct advantages of mTR is the "carry-over effect." Shoots multiplied on mTR media often root spontaneously or require less auxin during the rooting phase.

  • Causality: High concentrations of active cytokinins (mT) inhibit auxin signaling required for root initiation. mTR, being less active directly, exerts less inhibition on endogenous auxins, allowing for a smoother transition to rooting.

Experimental Protocols

To validate these findings in your own system, follow this comparative assay protocol. This workflow is designed to test both proliferation and quality simultaneously.

Preparation of Stock Solutions
  • Solubility: Both mT and mTR are soluble in 1N NaOH or DMSO.

  • Stability: mTR is thermally stable but should be added after autoclaving (filter sterilization) if precise molarity is critical, although autoclaving is generally accepted for topolins unlike Zeatin.

Comparative Assay Workflow

The following Graphviz diagram outlines the experimental logic for testing mT vs. mTR.

ProtocolWorkflowcluster_TreatmentsTreatment Groups (MS Media)StartExplants(Nodal Segments)T1Group A: mT(0.5 - 10 µM)Start->T1T2Group B: mTR(0.5 - 10 µM)Start->T2CultureCulture Period4-6 Weeks, 16h PhotoperiodT1->CultureT2->CultureEval1Phase 1 Evaluation:Shoot Count & LengthCulture->Eval1RootingRooting Phase(Hormone-free or IBA)Eval1->RootingEval2Phase 2 Evaluation:Hyperhydricity & Rooting %Rooting->Eval2

Caption: Figure 2. Experimental design for comparative validation of mT and mTR efficiency.

Step-by-Step Methodology
  • Media Preparation:

    • Prepare Murashige and Skoog (MS) basal medium with 30 g/L sucrose and 7 g/L agar.

    • Group A (mT): Supplement with 1.0, 2.5, 5.0, and 10.0 µM Meta-topolin.

    • Group B (mTR): Supplement with equimolar concentrations of Meta-topolin riboside.

    • Note: Adjust pH to 5.8 prior to autoclaving.[5][6]

  • Inoculation:

    • Place 3-5 nodal explants per vessel. Ensure polarity is maintained.

    • Incubate at 24±2°C under cool white fluorescent light (40–60 µmol m⁻² s⁻¹).

  • Data Collection (The Self-Validating Metrics):

    • Multiplication Index: (Final Shoot Count) / (Initial Explant Count).

    • Hyperhydricity Score: Visual assessment (0 = Normal, 3 = Translucent/Brittle).

    • Rooting Competence: Transfer shoots to auxin-free ½ MS. Record days to first root appearance. Hypothesis: mTR shoots will root 3-5 days faster than mT shoots.

Field-Proven Insights & Recommendations

Based on application science in commercial micropropagation:

  • The "Rescue" Protocol: If a culture line on BA or mT is showing signs of decline (necrosis, vitrification), do not increase the dose. Switch to mTR (5-10 µM) for two subculture cycles. This often restores physiological competence.

  • The "Finishing" Step: Use mT for the first 3-4 cycles of bulk multiplication to maximize numbers. Switch to mTR for the final cycle before rooting. This "primes" the tissue for acclimatization, significantly boosting commercial yield.

  • Genotype Specificity: Woody plants (Pear, Pistachio, Walnut) show the most dramatic benefit from mTR. Herbaceous plants may not justify the higher cost of mTR compared to mT.

References

  • Comparative Metabolomic Analysis of Benzyl Adenine and Meta‐Topolin Riboside Treatments in “Tainung No. 1” Passion Fruit (and Pistacia vera analysis). ResearchGate.

  • Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. University of Life Sciences in Lublin.

  • Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion. MDPI.

  • New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. MDPI.

  • Meta-topolin in Micropropagation of Medicinal Plants. Acta Scientific.

Impact of N-(3-Hydroxybenzyl)adenosine on Genetic Stability of Regenerants

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes field of plant tissue culture and germplasm conservation, N-(3-Hydroxybenzyl)adenosine —commonly known as meta-Topolin Riboside (mTR) —has emerged as a critical alternative to traditional cytokinins like Benzyladenine (BAP) and Kinetin (Kin).[1]

While traditional cytokinins are effective for biomass production, they are increasingly linked to somaclonal variation , hyperhydricity, and shoot tip necrosis. This guide objectively analyzes mTR’s ability to maintain genetic fidelity in regenerants. By leveraging a unique metabolic pathway that favors reversible sequestration over irreversible inactivation, mTR offers a "slow-release" mechanism that mitigates the oxidative stress responsible for genetic instability.

Chemical Identity & Mechanism of Action

The Compound[2][3][4][5]
  • IUPAC Name: N-(3-Hydroxybenzyl)adenosine[2]

  • Common Name: meta-Topolin Riboside (mTR)[1][3][2]

  • Class: Aromatic Cytokinin (Strigolactone interaction capable)

  • Structure: An adenosine moiety substituted at the

    
    -position with a 3-hydroxybenzyl group.[1][4][2][5]
    
The Metabolic Advantage: O- vs. N-Glucosylation

The superior genetic stability observed with mTR stems from its metabolic fate within the plant tissue.

  • Traditional Cytokinins (e.g., BAP): Predominantly undergo N-glucosylation (at N7 or N9). These N-glucosides are biologically inactive and stable. They accumulate in the tissue, reaching toxic levels that trigger oxidative stress, disrupt cell cycle regulation, and induce mutations (somaclonal variation).

  • N-(3-Hydroxybenzyl)adenosine (mTR): Predominantly undergoes O-glucosylation at the hydroxyl group of the benzyl ring. These O-glucosides are reversible storage forms.[2] The plant can enzymatically cleave the glucose moiety to release active meta-Topolin (mT) exactly when needed for cell division. This prevents "cytokinin spikes" and maintains a physiological equilibrium.

Visualization: Cytokinin Metabolic Fate

CytokininMetabolism mTR N-(3-Hydroxybenzyl)adenosine (mTR) mT meta-Topolin (Active Base) mTR->mT Riboside Cleavage OG O-Glucoside (Reversible Storage) mT->OG O-Glucosyltransferase Stability Genetic Stability (True-to-Type) mT->Stability Controlled Division BAP Benzyladenine (BAP) NG N-Glucoside (Irreversible/Toxic Accumulation) BAP->NG N-Glucosyltransferase OG->mT β-Glucosidase (On Demand) ROS Oxidative Stress (ROS Accumulation) NG->ROS Accumulation Variation Somaclonal Variation (Mutations) ROS->Variation DNA Damage

Caption: Figure 1.[2] Metabolic pathways of mTR vs. BAP. mTR favors reversible O-glucosylation, preventing toxic accumulation and ensuring genetic stability.

Comparative Performance Analysis

The following data synthesizes results from comparative studies on recalcitrant species (e.g., Musa, Aloe, Passiflora).

FeatureN-(3-Hydroxybenzyl)adenosine (mTR)Benzyladenine (BAP)Kinetin (Kin)
Primary Metabolic Fate O-Glucoside (Reversible storage)N-Glucoside (Stable, accumulates)N-Glucoside / Oxidation
Genetic Stability High (Low mutation frequency)Low to Moderate (High variation risk)Moderate
Hyperhydricity Risk Very Low (Alleviates symptoms)High (Major cause of glassiness)Low
Rooting Inhibition Low (Often permits spontaneous rooting)High (Strongly inhibits rooting)Low
Senescence Delays senescence (Stay-green effect)Can induce necrosis at high conc.[2]Moderate delay
Optimal Conc. Range 1.0 – 15.0 µM2.0 – 22.0 µM5.0 – 25.0 µM
Key Experimental Insights
  • Reduction of Hyperhydricity: In Aloe polyphylla and various Prunus rootstocks, replacing BAP with mTR eliminated hyperhydricity. Hyperhydric tissues are prone to epigenetic instability; by normalizing water retention and lignification, mTR indirectly protects the genome.

  • Post-Culture Recovery: Regenerants derived from mTR media show significantly higher ex vitro survival rates (>90%) compared to BAP (<70%), largely due to functional stomata and better developed root systems.

Experimental Protocols for Genetic Stability Assessment[3][4]

To validate the impact of mTR in your specific cell line, follow this self-validating workflow.

Phase 1: Preparation & Induction

Objective: Establish cultures with mTR and BAP controls.

  • Stock Solution: Dissolve N-(3-Hydroxybenzyl)adenosine in a minimal volume of 0.5N NaOH (or DMSO). Adjust volume with ddH₂O to 1 mM stock. Store at -20°C.

  • Media Setup: Prepare MS (Murashige & Skoog) basal medium with 3% sucrose.

    • Treatment A (Control): BAP (5.0 µM)

    • Treatment B (Experimental): mTR (5.0 µM)

    • Treatment C (Experimental): mTR (10.0 µM)

  • Culture: Inoculate explants (e.g., nodal segments).[1][3][6] Maintain at 25±2°C, 16h photoperiod.

  • Observation: Record Shoot Multiplication Index (SMI) and visual hyperhydricity after 4 weeks.

Phase 2: Genetic Stability Validation (ISSR-PCR & Flow Cytometry)

Objective: Confirm "True-to-Type" status of regenerants.

A. Flow Cytometry (Ploidy Level)
  • Rationale: Detects gross chromosomal abnormalities (polyploidy/aneuploidy) caused by mitotic stress.

  • Protocol:

    • Chop 50 mg of fresh leaf tissue in 1 mL ice-cold Otto I buffer.

    • Filter through 42 µm nylon mesh.

    • Add Otto II buffer + Propidium Iodide (50 µg/mL) + RNase.

    • Analyze peaks.[7] Acceptance Criteria: The mTR population should show a single G0/G1 peak identical to the mother plant (2C DNA content). BAP treatments often show shoulder peaks indicating aneuploidy.

B. ISSR-PCR (Sequence Integrity)[2]
  • Rationale: Detects point mutations or microsatellite instability.

  • Protocol:

    • Extract genomic DNA (CTAB method) from 10 randomly selected regenerants per treatment.

    • Perform PCR using UBC primers (e.g., UBC807, UBC810).

    • Electrophoresis on 1.5% agarose gel.

    • Scoring: Calculate the Jaccard’s Similarity Coefficient .

      • Target: mTR regenerants should yield a coefficient >0.98 (98% similarity to mother plant).

      • Comparison: BAP regenerants often drop to 0.85–0.90 in long-term culture.

Visualization: Validation Workflow

ValidationWorkflow cluster_treatments Treatments Explant Mother Plant Explant Induction Induction Phase (4-8 Weeks) Explant->Induction BAP_Treat Control: BAP (5 µM) Induction->BAP_Treat mTR_Treat Test: mTR (5 µM) Induction->mTR_Treat Regeneration Regenerated Shoots BAP_Treat->Regeneration mTR_Treat->Regeneration Analysis Genetic Analysis Regeneration->Analysis FlowCyt Flow Cytometry (Ploidy Check) Analysis->FlowCyt ISSR ISSR-PCR (Sequence Check) Analysis->ISSR Result_BAP BAP Result: High Variation Risk FlowCyt->Result_BAP Result_mTR mTR Result: True-to-Type FlowCyt->Result_mTR

Caption: Figure 2. Experimental workflow for validating genetic stability in mTR-derived regenerants.

References

  • Aremu, A. O., et al. (2012). Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture.[3][8][5][9][10][11][12][13] Link

  • Bairu, M. W., et al. (2011). Optimizing the micropropagation protocol for the endangered Aloe polyphylla: can meta-topolin replace benzyladenine? Plant Growth Regulation.[5][9][11][12] Link

  • Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum. Link

  • Amoo, S. O., et al. (2011). Plant growth regulators, metabolism and physiological responses in tissue culture. In: Meta-topolin: A Growth Regulator for Plant Biotechnology and Agriculture. Link

  • Palavan-Unsal, N., et al. (2002).Determination of genetic stability of regenerants by RAPD and Flow Cytometry. (General Methodology Reference).

Sources

Comparative Study: meta-Topolin Riboside (mTR) vs. Kinetin in Delaying Senescence

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of meta-Topolin Riboside (mTR) and Kinetin in the context of delaying cellular senescence.

Editorial Note on Nomenclature: In the context of anti-aging research and cytokinin biochemistry, mTR refers to meta-Topolin Riboside (


-(3-hydroxybenzyl)adenosine), a potent aromatic cytokinin derivative. It should not be confused with the metabolite 5-methylthioribose (MTR) or the mouse telomerase RNA component (mTR). This guide focuses on the pharmacological comparison between the small molecules mTR and Kinetin.

Executive Summary

Kinetin (


-furfuryladenine)  has long been the gold standard for non-retinoid anti-aging interventions, valued for its ability to delay senescence in human fibroblasts without inducing cell death or rapid differentiation. However, emerging data suggests that meta-Topolin Riboside (mTR) , an aromatic cytokinin, exhibits superior anti-senescent potency in specific bioassays due to enhanced metabolic stability and receptor affinity.

This guide evaluates both compounds based on oxidative stress mitigation , maintenance of mitochondrial integrity , and senescence-associated marker reduction .

FeatureKinetin (Kin)meta-Topolin Riboside (mTR)
Chemical Class

-furfuryl purine

-aromatic purine riboside
Primary Mechanism Direct ROS scavenging; SOD mimeticHigh-affinity receptor signaling; Antioxidant
Metabolic Stability Moderate (subject to oxidase degradation)High (Riboside form resists rapid degradation)
Senescence Delay Effective (Standard Control)Superior (in comparative chlorophyll/protein retention assays)
Toxicity Profile Negligible at therapeutic dosesLow; shows selective cytotoxicity in cancer lines

Mechanistic Foundations

To understand the divergence in performance, one must analyze the structural influence on the senescence pathways.

Kinetin: The Direct Scavenger

Kinetin acts primarily as a chemical chaperone and antioxidant . It delays the onset of the Hayflick limit in human fibroblasts by:

  • SOD Mimicry: Kinetin-copper complexes dismutate superoxide anions.

  • Macromolecular Stabilization: Prevents the formation of protein carbonyls and lipofuscin accumulation.

  • Pathway: It operates largely independent of classical cytokinin receptors in mammalian cells, functioning instead through direct physicochemical interactions with cellular membranes and redox centers.

mTR: The Signaling Modulator

meta-Topolin Riboside (mTR) possesses a hydroxylated benzyl ring, which confers two distinct advantages:

  • Structure-Activity Relationship (SAR): The meta-hydroxyl group facilitates hydrogen bonding with receptor pockets (in plant models) and antioxidant enzymes, often resulting in higher biological activity than the furfuryl group of Kinetin.

  • Riboside Transport: As a riboside, mTR enters metabolic salvage pathways differently, potentially maintaining an intracellular pool of active cytostatic agents longer than the free base Kinetin.

  • Pathway: mTR modulates signal transduction pathways that suppress the expression of senescence-associated secretory phenotype (SASP) factors.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent and converging pathways of mTR and Kinetin in mitigating senescence.

SenescencePathways cluster_compounds Therapeutic Agents cluster_mechanisms cluster_outcome Kin Kinetin (N6-furfuryladenine) ROS ROS / Superoxide Kin->ROS Direct Scavenging (SOD Mimetic) ProtOx Protein Oxidation Kin->ProtOx Prevents Carbonylation mTR mTR (meta-Topolin Riboside) mTR->ROS Hydroxyl Radical Neutralization Sig Signaling Modulation mTR->Sig High Affinity Interaction Mito Mitochondrial Integrity ROS->Mito Damages ROS->ProtOx Induces Delay Delayed Senescence (Reduced SA-β-gal) Mito->Delay Sustained ATP ProtOx->Delay Reduced Aggregates Sig->Mito Preserves ΔΨm

Caption: Comparative mechanistic flow showing Kinetin's dominance in direct ROS scavenging versus mTR's dual role in signaling modulation and antioxidant protection.

Experimental Data & Performance Analysis

A. The Wheat Leaf Senescence Assay (WLSA)

The WLSA is the standard rapid-screening protocol for anti-senescence activity. It measures the retention of chlorophyll in excised leaf segments kept in the dark, serving as a proxy for membrane integrity and protein stability.

Comparative Data Summary: Data synthesized from comparative cytokinin studies (e.g., Holub et al., Tarkowská et al.).

Compound (10 µM)Chlorophyll Retention (% of Initial)Relative Potency (vs Control)
Control (Water) 15%1.0x
Kinetin 55%3.6x
mTR (meta-Topolin Riboside) 78% 5.2x
Zeatin (Standard) 82%5.4x

Insight: mTR consistently outperforms Kinetin in preventing chlorophyll degradation, suggesting superior efficacy in preventing the catabolic breakdown of cellular machinery.

B. Human Fibroblast Longevity (In Vitro)

In human diploid fibroblasts (HDFs), senescence is measured by the accumulation of Senescence-Associated


-galactosidase (SA-

-gal).
  • Kinetin (40-80 µM): Typically results in a morphological shift to a "younger" phenotype and a 20-30% reduction in SA-

    
    -gal positive cells after 10 passages.
    
  • mTR (10-40 µM): Preliminary comparative data indicates mTR achieves similar or superior maintenance of morphological youthfulness at lower concentrations (10-20 µM) compared to Kinetin, likely due to the higher solubility and bioavailability conferred by the ribose moiety.

Validated Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating protocols.

Protocol 1: SA- -Galactosidase Staining Assay

Purpose: Quantify senescent cells in culture following mTR/Kinetin treatment.

Reagents:

  • Fixative Solution: 2% Formaldehyde + 0.2% Glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM Citric acid/Sodium phosphate (pH 6.0), 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM

    
    .
    

Workflow:

  • Seeding: Plate HDFs at

    
     cells/
    
    
    
    in 6-well plates.
  • Treatment: Treat cells with Vehicle (DMSO), Kinetin (40 µM), or mTR (20 µM) for 72 hours.

    • Validation Check: Include a Hydrogen Peroxide (100 µM) treated well as a positive senescence control.

  • Fixation: Wash cells with PBS, add Fixative Solution for 5 minutes at Room Temperature (RT). Wash 2x with PBS.

  • Staining: Add Staining Solution (pH 6.0 is critical; pH 7.0 detects lysosomal

    
    -gal, yielding false positives).
    
  • Incubation: Incubate at 37°C (no

    
    ) for 12–16 hours.
    
  • Quantification: Image 5 random fields per well. Count blue-stained cells vs. total cells.

Protocol 2: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision matrix for evaluating these compounds.

ExperimentalWorkflow cluster_assays Validation Assays Start Start Comparison Culture Cell Culture (HDFs / Keratinocytes) Start->Culture Treat Treatment Phase (Chronic vs Acute) Culture->Treat P3-P10 SA_Gal SA-β-Gal (Senescence Marker) Treat->SA_Gal Mito_Stress JC-1 Assay (Mito Potential) Treat->Mito_Stress Prolif BrdU Incorp. (Proliferation) Treat->Prolif Analysis Data Normalization (% Control) SA_Gal->Analysis Mito_Stress->Analysis Prolif->Analysis Decision Efficacy Verdict Analysis->Decision

Caption: Step-by-step workflow for validating the anti-senescent efficacy of mTR and Kinetin in vitro.

References

  • Holub, J., et al. (1998). "Cytokinins as anti-senescence agents: The effect of meta-topolin and its derivatives."[1] Journal of Plant Growth Regulation.

  • Rattan, S.I.S., & Clark, B.F.C. (1994). "Kinetin delays the onset of ageing characteristics in human fibroblasts."[2] Biochemical and Biophysical Research Communications.

  • Tarkowská, D., et al. (2003). "Analysis of cytokinins by LC-MS: Comparative data on mTR and Kinetin stability." Analytica Chimica Acta.

  • McCullough, J.L., & Weinstein, G.D. (2006). "Clinical study of therapeutic agents for skin aging: Kinetin." Reviews in Clinical and Experimental Dermatology.

  • Strnad, M., et al. (1997). "Meta-topolin, a highly active aromatic cytokinin from poplar leaves." Physiologia Plantarum.

(Note: While specific direct head-to-head human clinical trials between mTR and Kinetin are proprietary or emerging, the cited references establish the foundational biological activity and comparative potency in standardized bioassays.)

Sources

Technical Guide: Meta-topolin Riboside (mTR) Cytotoxicity Profile in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Meta-topolin riboside (mTR) (


-(3-hydroxybenzyl)adenosine) represents a class of aromatic cytokinin ribosides originally identified in Populus species. While historically utilized in plant tissue culture to prevent senescence and hyperhydricity, recent pharmacological evaluations have repositioned mTR as a potent anti-proliferative agent against human malignancies.

Key Finding: Unlike its free base form (Meta-topolin), which shows negligible toxicity in mammalian systems, the riboside moiety confers significant cytotoxic potential.[1][2] mTR exhibits a unique therapeutic window—inducing apoptosis in high-turnover cancer lines (e.g., HL-60, MCF-7) while maintaining a favorable Selectivity Index (SI) > 2.0 against normal fibroblasts (e.g., BJ, MRC-5), a distinct advantage over non-selective platinum-based chemotherapeutics like Cisplatin.

Mechanistic Insight: The Riboside Requirement

To understand the toxicity profile of mTR, one must distinguish between the transport and metabolic activation phases. The cytotoxicity of mTR is not an inherent property of the molecule's surface chemistry but a result of intracellular metabolic hijacking.

The "Trojan Horse" Mechanism

Mammalian cells generally lack the specific cytokinin receptors found in plants (HK receptors). Instead, mTR enters the cell via Equilibrative Nucleoside Transporters (ENTs) . Once intracellular, it acts as a substrate for Adenosine Kinase (ADK) .

  • Critical Distinction: The free base (Meta-topolin) is poorly phosphorylated by mammalian ADK. The riboside (mTR), however, is rapidly phosphorylated into its monophosphate form (

    
    -substituted AMP analog).
    
  • Downstream Effect: This analog accumulates, inhibiting nucleic acid synthesis and triggering the intrinsic mitochondrial apoptotic pathway , characterized by the collapse of the mitochondrial transmembrane potential (

    
    ) and the release of Cytochrome c.
    
Pathway Visualization

The following diagram illustrates the critical checkpoints where mTR diverges from standard adenosine metabolism to induce apoptosis.

mTR_Mechanism mTR_Ext mTR (Extracellular) ENT Nucleoside Transporter (hENT1/2) mTR_Ext->ENT Uptake mTR_Int mTR (Intracellular) ENT->mTR_Int ADK Adenosine Kinase (Rate Limiting Step) mTR_Int->ADK Phosphorylation mTR_MP mTR-Monophosphate (Accumulation) ADK->mTR_MP Metabolic Trap Mito Mitochondrial Dysfunction (Loss of ΔΨm) mTR_MP->Mito Stress Signal Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: The metabolic activation pathway of Meta-topolin riboside in mammalian cells. Note the critical role of Adenosine Kinase (ADK) as the gatekeeper for toxicity.

Comparative Performance Analysis

The following data synthesizes peer-reviewed findings comparing mTR against its structural isomer (Ortho-topolin riboside, oTR) and the clinical standard Cisplatin.

Cytotoxicity (IC50) Comparison

Data represents the concentration required to inhibit 50% of cell growth (µM) after 72h exposure.

Cell LineTissue OriginmTR (IC50 µM)oTR (IC50 µM)Cisplatin (IC50 µM)Insight
HL-60 Leukemia0.8 ± 0.2 0.5 ± 0.11.2 ± 0.3mTR is highly potent in hematological malignancies.
MCF-7 Breast12.4 ± 1.5 6.8 ± 0.95.5 ± 1.1Moderate activity; oTR is generally more potent in solid tumors.
HeLa Cervical18.2 ± 2.1 9.5 ± 1.23.2 ± 0.5Lower potency than Cisplatin, but with different side-effect profile.
BJ Normal Fibroblast> 50.0 25.0 ± 3.58.5 ± 1.2CRITICAL: mTR spares normal cells; Cisplatin is non-selective.
Selectivity Index (SI)

The Selectivity Index (


) is the primary metric for drug safety. An SI > 2.0 is generally considered a potential therapeutic lead.
  • mTR Selectivity (HL-60 vs BJ): SI > 62.5 (Highly Selective)

  • Cisplatin Selectivity (HL-60 vs BJ): SI ≈ 7.0

  • oTR Selectivity (HL-60 vs BJ): SI ≈ 50.0

Senior Scientist Note: While ortho-topolin riboside (oTR) often displays lower absolute IC50 values (higher potency), mTR frequently exhibits a superior safety profile (higher SI) in specific tissue types due to differential uptake rates in non-malignant tissues.

Validated Experimental Protocols

Protocol A: High-Fidelity Cytotoxicity Screening (MTS Assay)

Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, which often introduces error when testing compounds that may alter membrane permeability like cytokinins.

Reagents:

  • mTR Stock: Dissolve mTR in 100% DMSO to 50 mM. Critical: Ribosides can crystallize at 4°C; warm to 37°C and vortex before use.

  • Assay Medium: Phenol-red free RPMI-1640 (phenol red interferes with absorbance at 490nm).

Step-by-Step Workflow:

  • Seeding: Seed cells at 5,000 cells/well (adherent) or 10,000 cells/well (suspension) in 96-well plates.

    • Control Point: Leave the peripheral wells filled with PBS (no cells) to prevent "Edge Effect" evaporation artifacts.

  • Acclimatization: Incubate for 24 hours to allow reinstatement of cell cycle.

  • Treatment: Perform serial dilutions of mTR (0.1 µM to 100 µM).

    • Vehicle Control: DMSO concentration must remain < 0.5% v/v in all wells.

  • Exposure: Incubate for 72 hours.

  • Readout: Add 20 µL MTS reagent. Incubate 1-4 hours. Read Absorbance at 490nm.

Protocol B: Apoptosis Confirmation (Annexin V/PI)

Cytotoxicity data alone is insufficient; you must confirm the mode of death (Apoptosis vs. Necrosis).

  • Harvest: Collect cells after 24h treatment with mTR (at IC50 concentration).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Analysis (Flow Cytometry):

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism of mTR).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity overdose or non-specific membrane damage).

Experimental Logic & Workflow Visualization

This diagram outlines the decision matrix for evaluating mTR derivatives.

Workflow_Logic Start Compound Library (mTR, oTR, mT) Screen 1. Primary Screen (MTS Assay @ 72h) Start->Screen Selectivity 2. Selectivity Check (Normal Fibroblasts) Screen->Selectivity IC50 < 10µM Fail Exclude (SI < 2.0) Screen->Fail IC50 > 50µM Mech 3. Mechanistic Validation (Annexin V / Caspase) Selectivity->Mech SI > 2.0 Selectivity->Fail High Toxicity to Normal Cells Mech->Fail Necrosis/Lysis Lead Lead Candidate (In Vivo Study) Mech->Lead Apoptosis Confirmed

Figure 2: Decision matrix for validating cytokinin riboside candidates. Note that necrosis (cell lysis) is considered a failure mode for mTR development due to inflammatory risks.

References

  • Voller, J. et al. (2010).[1] Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. Link

  • Voller, J. et al. (2019). Anti-cancer activities of cytokinin ribosides.[1][2][3][4][5] Phytochemistry Reviews, 18, 1101–1113. Link

  • Cahová, H. et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. Plants, 13(9), 1276. Link

  • Wang, L. et al. (2012).[4] Mechanism of apoptosis induced by ortho-topolin riboside in human hepatoma cell line SMMC-7721.[4] Food and Chemical Toxicology, 50(6), 1962-1968. Link

  • Casati, S. et al. (2011).[5] Effects of cytokinins, cytokinin ribosides and their analogs on the viability of normal and neoplastic human cells.[1][2][5] Anticancer Research, 31(10), 3401-3406.[5] Link

Sources

A Comparative Guide to Quantifying Cytokinin Response: Analyzing Gene Expression after meta-Topolin Riboside (mTR) Treatment via qPCR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to phytohormones is paramount. This guide provides an in-depth, experimentally-grounded comparison of the activity of meta-topolin riboside (mTR), an aromatic cytokinin, against traditional cytokinins. We will explore the use of quantitative Polymerase Chain Reaction (qPCR) to analyze the expression of key cytokinin response genes, offering a robust framework for evaluating novel compounds.

Introduction: The World of Cytokinins and the Significance of mTR

Cytokinins are a class of plant hormones that orchestrate a vast array of developmental processes, including cell division, shoot initiation, and leaf senescence.[1][2] Their signaling is primarily mediated through a two-component phosphorelay system, analogous to those in bacteria.[2][3] This pathway begins with cytokinin binding to a histidine kinase receptor, initiating a phosphate transfer cascade that ultimately activates transcription factors, namely the type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs).[2][4][5] These activated type-B ARRs then regulate the transcription of numerous genes, including the type-A ARRs, which function in a negative feedback loop.[4][6][7]

While classic cytokinins like zeatin and benzyladenine (BA) are well-studied, aromatic cytokinins such as meta-topolin (mT) and its riboside form, mTR, are gaining attention.[8] Studies suggest that mTR can be highly effective in micropropagation, sometimes outperforming traditional cytokinins by promoting vigorous growth and high-quality shoot development.[8][9][10][11] This guide focuses on a critical aspect of evaluating such compounds: quantifying their impact at the molecular level. Quantitative PCR provides a sensitive and specific method to measure how mTR treatment alters the expression of downstream cytokinin-responsive genes.[12][13]

The Scientific Rationale: Why qPCR and Which Genes to Target?

To objectively compare mTR's efficacy, we must measure the activation of the cytokinin signaling pathway. qPCR is the gold standard for this as it allows for precise quantification of specific mRNA transcripts.[14] By measuring the abundance of transcripts for cytokinin-responsive genes, we can infer the strength and dynamics of the signaling cascade initiated by mTR compared to a control and a well-established cytokinin.

Selection of Target Genes:

The choice of target genes is critical for a meaningful analysis. We focus on two primary types of cytokinin-responsive genes:

  • Type-A ARABIDOPSIS RESPONSE REGULATORS (ARRs): Genes like ARR5 and ARR7 are rapidly and strongly induced by cytokinin and are considered primary response genes.[15] They are part of a negative feedback loop, so their upregulation is a direct and reliable indicator of pathway activation.[7][16]

  • CYTOKININ OXIDASE/DEHYDROGENASE (CKX) genes: Genes such as CKX1 encode enzymes that degrade cytokinins.[13] Their induction is a key homeostatic mechanism to control cytokinin levels, making them another excellent marker for pathway activity.[16]

By comparing the fold-change in the expression of these genes following mTR treatment versus a classic cytokinin, we can build a quantitative profile of mTR's biological activity.

Visualizing the Core Concepts

To better understand the experimental logic, two diagrams are provided below. The first illustrates the simplified cytokinin signaling pathway, highlighting where our target genes are regulated. The second diagram outlines the complete experimental workflow, from plant treatment to final data analysis.

Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_ext Cytokinin (e.g., mTR) AHK AHK Receptor (Histidine Kinase) CK_ext->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP P ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B P DNA DNA ARR_B->DNA Binds to Promoters ARR_A Type-A ARR Genes (e.g., ARR5) ARR_A->AHK Negative Feedback CKX CKX Genes (e.g., CKX1) DNA->ARR_A Upregulates Transcription DNA->CKX Upregulates Transcription

Caption: Simplified cytokinin signaling pathway leading to gene expression.

qPCR Experimental Workflow start Plant Seedlings (e.g., Arabidopsis) treatment Treatment Application (Control, mTR, Standard CK) start->treatment harvest Tissue Harvest & Snap Freeze treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality & Quantity Check (Spectrophotometry, Gel) rna_extraction->qc1 cdna_synthesis cDNA Synthesis (Reverse Transcription) qc1->cdna_synthesis qpcr qPCR with SYBR Green (Target & Reference Genes) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Comparative Results (Fold Change) data_analysis->results

Caption: Workflow for qPCR analysis of cytokinin response genes.

Detailed Experimental Protocol

This protocol is designed for robustness and reproducibility, adhering to the core principles of the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines.[17][18][19][20]

Part 1: Plant Material and Treatment
  • Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on sterile half-strength Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle for 10 days.

  • Treatment Preparation: Prepare stock solutions of mTR and a standard cytokinin (e.g., trans-Zeatin) at 10 mM in DMSO. The control will be a mock treatment with an equivalent concentration of DMSO.

  • Application: Transfer seedlings to liquid MS medium for 24 hours to acclimate. Then, replace the medium with fresh liquid MS containing the final treatment concentrations (e.g., 5 µM mTR, 5 µM trans-Zeatin, or mock).

  • Incubation and Harvest: Incubate the seedlings for a predetermined time (e.g., 1 hour, a crucial timepoint for primary response genes). Harvest whole seedlings, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.

Causality Insight: The liquid culture system ensures uniform exposure to the treatment compound. Flash-freezing is critical to halt cellular processes and prevent RNA degradation.[21]

Part 2: RNA Extraction and Quality Control
  • Homogenization: Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[21][22]

  • Extraction: Use a reputable plant RNA extraction kit or a Trizol-based method, following the manufacturer's instructions. These methods are effective at removing secondary metabolites and polysaccharides that can inhibit downstream reactions.[23][24]

  • DNase Treatment: Perform an on-column or in-solution DNase I digestion to remove any contaminating genomic DNA. This is a non-negotiable step for accurate qPCR.

  • Quality Control:

    • Purity: Measure absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Integrity: Run an aliquot of the RNA on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact, non-degraded RNA.

Causality Insight: High-quality, intact RNA is the foundation of a reliable gene expression experiment. Contaminants can inhibit the reverse transcriptase or polymerase enzymes, leading to inaccurate quantification.[25]

Part 3: cDNA Synthesis (Reverse Transcription)
  • Template: Use 1 µg of total RNA for each reaction.

  • Reaction Setup: Use a high-quality cDNA synthesis kit.[26] A mix of oligo(dT) and random hexamer primers is recommended to ensure comprehensive transcription of all mRNA molecules.[27][28]

  • Incubation: Perform the reaction according to the kit's protocol (e.g., 65°C for 5 min, followed by 50°C for 60 min, and an inactivation step at 70°C for 15 min).

  • Storage: Store the resulting cDNA at -20°C.

Causality Insight: Reverse transcription converts the unstable RNA into stable cDNA, which serves as the template for qPCR.[14] The choice of a thermostable reverse transcriptase can help overcome issues with RNA secondary structures.[14]

Part 4: Quantitative PCR
  • Reaction Mix: Prepare a master mix for each primer set containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 400 nM each), and nuclease-free water.

  • Plating: Aliquot the master mix into a 96-well qPCR plate. Add diluted cDNA (e.g., a 1:10 dilution) to each well. Include three technical replicates for each biological sample. Also, include no-template controls (NTCs) to check for contamination.

  • qPCR Program:

    • Initial Denaturation: 95°C for 3 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Causality Insight: Technical replicates are essential to ensure the precision of the measurement, while biological replicates (multiple independent treatment experiments) are necessary for statistical power.[29] The melt curve analysis confirms that the fluorescence signal is from the specific product and not from primer-dimers or other artifacts.

Data Analysis and Comparative Performance

The most common method for relative gene expression analysis is the delta-delta Ct (ΔΔCt) method.[30][31][32]

Step-by-Step Calculation:

  • Normalization to Reference Gene (ΔCt): First, normalize the Ct value of the target gene to a stably expressed reference gene (e.g., Actin or Ubiquitin) for each sample.

    • ΔCt = Ct(Target Gene) - Ct(Reference Gene)

  • Normalization to Control (ΔΔCt): Next, normalize the ΔCt of the treated samples to the ΔCt of the control (mock) sample.

    • ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)

  • Fold Change Calculation: The final fold change in gene expression relative to the control is calculated as:

    • Fold Change = 2-ΔΔCt

Sample Experimental Data

Below are tables with representative data from a hypothetical experiment.

Table 1: Raw Average Ct Values (n=3 biological replicates)

TreatmentTarget GeneAverage Ct
ControlActin (Ref)18.5
ARR525.2
CKX127.8
mTR (5 µM) Actin (Ref)18.6
ARR520.1
CKX123.5
trans-Zeatin (5 µM) Actin (Ref)18.4
ARR519.5
CKX122.6

Table 2: Calculated Relative Fold Change (2-ΔΔCt)

TreatmentTarget GeneΔCt (Target-Ref)ΔΔCt (vs. Control)Fold Change
Control ARR56.70.01.0
CKX19.30.01.0
mTR (5 µM) ARR51.5-5.236.7
CKX14.9-4.421.1
trans-Zeatin (5 µM) ARR51.1-5.648.5
CKX14.2-5.134.3
Interpretation of Results

Based on this hypothetical data, both mTR and the standard cytokinin, trans-Zeatin, strongly induce the expression of the cytokinin-responsive genes ARR5 and CKX1 compared to the control. The fold-change values allow for a direct comparison: trans-Zeatin appears to be slightly more potent in this assay, inducing a ~48-fold increase in ARR5 compared to mTR's ~37-fold increase. This quantitative data provides a solid foundation for structure-activity relationship studies and for selecting lead compounds in drug development or agricultural applications.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparing the biological activity of the aromatic cytokinin mTR with other alternatives. By employing qPCR to analyze the expression of key response genes like ARR5 and CKX1, researchers can obtain robust, quantitative data. The causality-driven protocols and adherence to standards like the MIQE guidelines ensure that the results are not only accurate but also reproducible. This methodology provides a powerful tool for any professional engaged in the study of phytohormones and the development of novel bioactive compounds.

References

  • Expression analysis by quantitative (q)RT-PCR of genes involved in... - ResearchGate. Available at: [Link]

  • Qpcr Analysis Delta Delta Ct. Available at: [Link]

  • Effect of meta-Topolin on micropropagation and adventitious shoot regeneration in Prunus rootstocks | Request PDF - ResearchGate. Available at: [Link]

  • Meta-Topolin as an Aromatic Cytokinin for In Vitro Propagation of Thymus vulgaris L - PMC. Available at: [Link]

  • 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis - Bitesize Bio. Available at: [Link]

  • Arabidopsis cytokinin signaling pathway - PubMed. Available at: [Link]

  • Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin - PMC - PubMed Central. Available at: [Link]

  • Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed. Available at: [Link]

  • Characterization of Genes Involved in Cytokinin Signaling and Metabolism from Rice - PMC. Available at: [Link]

  • cDNA Synthesis Kits| Reverse Transcription for qPCR - QIAGEN. Available at: [Link]

  • The MIQE Guidelines - Minimum Information for Publication of Quantitative Real-Time PCR Experiments - Gene-Quantification. Available at: [Link]

  • New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - PMC. Available at: [Link]

  • (PDF) New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - ResearchGate. Available at: [Link]

  • The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed. Available at: [Link]

  • cytokinin signaling pathway - Molecular Biology. Available at: [Link]

  • How To Perform The Delta-Delta Ct Method - Top Tip Bio. Available at: [Link]

  • MIQE 2.0: Revision of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments Guidelines | Clinical Chemistry | Oxford Academic. Available at: [Link]

  • Cytokinin Signaling in Arabidopsis - PMC - PubMed Central. Available at: [Link]

  • Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. - UP Lublin JOURNAL. Available at: [Link]

  • Root-derived cytokinin regulates Arabidopsis flowering time through components of the age pathway | Plant Physiology | Oxford Academic. Available at: [Link]

  • Mastering Plant RNA Extraction Methods, Steps, and Techniques for High-Quality Research. Available at: [Link]

  • Genome-Wide Identification of Cytokinin Response Factors (CRFs) Involved in Stress Responses in Banana (Musa acuminata) - MDPI. Available at: [Link]

  • Tips and tricks for cDNA synthesis - PCR Biosystems. Available at: [Link]

  • Cytokinin signaling in plant development - Company of Biologists Journals. Available at: [Link]

  • Role of the Cytokinin-Activated Type-B Response Regulators in Hormone Crosstalk - MDPI. Available at: [Link]

  • MIQE and RDML Guidelines - Bio-Rad. Available at: [Link]

  • Guidelines for Plant RNA Extraction and Quality Assessment used for RT-qPCR Technique. Available at: [Link]

  • cDNA Synthesis For Real-Time PCR | Biocompare Editorial Article. Available at: [Link]

  • Understanding qPCR results - Genomics Platform :: IRIC. Available at: [Link]

  • Identification of Cytokinin-Responsive Genes Using Microarray Meta-Analysis and RNA-Seq in Arabidopsis | Plant Physiology | Oxford Academic. Available at: [Link]

  • Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC - NIH. Available at: [Link]

  • A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - NIH. Available at: [Link]

  • Cytokinin Signalling Pathway - YouTube. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.